kobe2602

Catalog No.
S548386
CAS No.
M.F
C14H9F4N5O4S
M. Wt
419.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
kobe2602

Product Name

kobe2602

IUPAC Name

1-[2,6-dinitro-4-(trifluoromethyl)anilino]-3-(4-fluorophenyl)thiourea

Molecular Formula

C14H9F4N5O4S

Molecular Weight

419.31 g/mol

InChI

InChI=1S/C14H9F4N5O4S/c15-8-1-3-9(4-2-8)19-13(28)21-20-12-10(22(24)25)5-7(14(16,17)18)6-11(12)23(26)27/h1-6,20H,(H2,19,21,28)

InChI Key

NNPBSITXCGPXJC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=S)NNC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])F

solubility

Soluble in DMSO, not in water

Synonyms

Kobe2602; Kobe 2602; Kobe-2602.

Canonical SMILES

C1=CC(=CC=C1NC(=S)NNC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])F

The exact mass of the compound 2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-N-(4-fluorophenyl)hydrazinecarbothioamide is 419.03114 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

kobe2602 Ras inhibitor mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanisms of Action

Different inhibitor classes employ unique structural strategies to block RAS function.

Allele-Specific Inhibitors These drugs exploit a specific mutation. KRASG12C inhibitors covalently bind the mutant cysteine residue in a pocket beneath the switch II region, locking KRAS in its inactive GDP-bound state [1]. Targeting other alleles like G12D is challenging. Zoldonrasib (RMC-9805) uses a "tri-complex" mechanism, creating a new interface between the RAS protein and a chaperone to enable covalent binding to the aspartic acid residue of KRASG12D in its active, GTP-bound state [2].

Molecular Glue Inhibitors This class functions as a "molecular glue" that recruits the cellular chaperone cyclophilin A to form a stable, trimeric complex with GTP-bound RAS. This complex sterically hinders the association of RAS with its effectors, thus inhibiting downstream signaling [3] [1] [2].

Direct RAS-Effector Blockers These small molecules, such as the Abd-series compounds, bind directly to a pocket near the switch I and II regions of RAS, which are critical for effector protein interactions. By occupying this site, they physically prevent effectors like RAF from binding, thereby disrupting the MAPK signaling cascade [4] [5].

The following diagram illustrates the mechanism of molecular glue inhibitors and direct RAS-effector blockers.

Mechanisms of molecular glue inhibitors forming a trimeric complex for steric hindrance, and direct blockers physically preventing effector binding.

Key Experimental Methodologies

The development of RAS inhibitors relies on sophisticated biophysical and cellular techniques to identify and validate compound binding and function.

Surface Plasmon Resonance (SPR) SPR is used to screen compound libraries for direct binding to recombinant RAS proteins in real-time without labeling [5]. In one approach, a small-molecule library was screened against GTP-bound HRAS, and hits were counter-screened against GDP-bound RAS and RAS bound to an inhibitory antibody fragment to identify compounds that bind the desired state and site [5].

X-ray Crystallography Optimized crystallization conditions for mutant KRAS proteins (e.g., KRASQ61H) enable high-resolution structure determination with compounds via crystal soaking [4]. This reveals the compound's binding site and pose, showing interactions with residues near the switch regions and informing structure-based design for improved potency [4] [5].

Cell-Based Signaling Assays Bioluminescence Resonance Energy Transfer (BRET)-based RAS biosensors can monitor intracellular RAS-effector protein interactions (e.g., with CRAF) in live cells, demonstrating target engagement and pathway inhibition by lead compounds [4] [5].

Quantitative Binding & Potency Data

The following table summarizes key quantitative data from preclinical studies for representative inhibitors.

Inhibitor Class Key Mutations Targeted Reported Affinity / Potency (In Vitro) Cellular Activity
Abd-2 [5] RAS-Effector Blocker KRASG12V, KRASQ61H [5] Kd = 235 μM (SPR/WaterLOGSY) [5] Inhibits RAS-effector interactions in BRET assay [5]
ADT-007 [6] Pan-RAS Inhibitor Broad RAS mutants, upstream-activated wild-type RAS [6] Information not specified in search results Inhibits MAPK/AKT signaling; induces mitotic arrest & apoptosis [6]
ERAS-0015 [3] Pan-RAS Molecular Glue Multiple RAS mutations [3] 8-21 fold greater CypA binding vs. comparator RMC-6236 [3] Potent inhibition of cell proliferation across diverse tumor cell lines [3]
ERAS-4001 [3] Pan-KRAS Inhibitor KRAS mutants and wild-type KRAS [3] Single-digit nanomolar IC50 in 3D cell viability assays [3] Spares NRAS/HRAS; tumor growth inhibition in xenograft models [3]

Clinical Implications and Future Directions

The ultimate goal of RAS inhibition is effective tumor control in patients. Each inhibitor class has distinct clinical implications.

  • Overcoming Resistance: Resistance to allele-specific KRASG12C inhibitors emerges through various mechanisms, including new KRAS mutations, amplifications, and activation of wild-type RAS [1]. Pan-KRAS and pan-RAS inhibitors are being developed to address this by targeting a broader spectrum of RAS proteins [3] [1].
  • Combination Therapies: Combining RAS inhibitors with other agents is a key strategy. For example, the combination of adagrasib (KRASG12C inhibitor) with cetuximab (EGFR blocker) is approved for colorectal cancer, demonstrating improved efficacy [1]. Clinical collaborations are ongoing to evaluate RAS inhibitors combined with immunotherapy like PD-1/VEGF bispecific antibodies [7].
  • Therapeutic Window: While RAS signaling is crucial in physiology, a wide therapeutic window exists for pan-RAS inhibitors, allowing for clinical use with a manageable safety profile [1].

References

Quantitative Binding Data

Author: Smolecule Technical Support Team. Date: February 2026

The key metric frequently reported for the Ras-Raf interaction is the dissociation constant (KD), which describes the equilibrium of a binding event. The following table summarizes the latest high-quality data from a 2021 study on the interaction between KRAS and the regulatory region of RAF1 [1].

KRAS Construct RAF1 Construct Affinity (KD) Method Notes
KRAS (GTP-bound) RBD (Residues 52-131) ~ 356 nM [1] Surface Plasmon Resonance (SPR) Isolated RBD domain interaction.
KRAS (GTP-bound) RBD and CRD (Residues 52-188) ~ 152 nM [1] Surface Plasmon Resonance (SPR) Tandem RBD-CRD domains show ~2.3x higher affinity than RBD alone.

For drug discovery, the KD is analogous to Ki for a non-catalytic, protein-protein interaction. The KD value of ~152 nM represents the most relevant and current benchmark for the full KRAS-RAF1(RBDCRD) complex [1].

The Ras-Raf-MAPK Signaling Pathway

The interaction between Ras and Raf is the first critical step in a major signaling cascade. The diagram below illustrates this pathway and the site of competitive inhibition [2] [1].

ras_raf_pathway Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor RAS_GDP RAS_GDP Receptor->RAS_GDP Activation (GEF-mediated) RAS_GTP RAS_GTP RAS_GDP->RAS_GTP GDP → GTP RAF_Inactive RAF_Inactive RAS_GTP->RAF_Inactive Recruits to Membrane RAF_Active RAF_Active RAF_Inactive->RAF_Active Conformational Change & Dimerization MEK MEK RAF_Active->MEK ERK ERK MEK->ERK Cell_Prolliferation Cell_Prolliferation ERK->Cell_Prolliferation Cell_Proliferation Cell_Proliferation Competitive_Inhibitor Competitive_Inhibitor Competitive_Inhibitor->RAS_GTP Binds RBD/CRD & Blocks

The Ras-Raf-MAPK signaling pathway and inhibition. A competitive inhibitor prevents Ras-Raf binding by targeting the RBD/CRD interface [1].

Experimental Protocol for Measuring Affinity

The KD values in the table were determined using Surface Plasmon Resonance (SPR), a primary method for quantifying biomolecular interactions. Here is a typical protocol based on the cited study [1]:

  • 1. Immobilization: The RAF1(RBD) or RAF1(RBDCRD) protein is purified and immobilized onto a sensor chip.
  • 2. Sample Injection: Purified, GTP-bound KRAS is used as the analyte. It is flowed over the chip surface at a series of known concentrations.
  • 3. Data Collection: The SPR instrument measures the "Response Units" (RU) in real-time as KRAS binds to and dissociates from the RAF1 construct.
  • 4. Analysis: The resulting sensorgrams (plot of RU vs. time) are fitted to a binding model to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD = koff/kon).

Key Insights for Drug Development

The structural and mechanistic data reveal why targeting this interaction is both challenging and promising:

  • Dual-Domain Binding: The RAF1 protein uses two domains, the RAS-Binding Domain (RBD) and the Cysteine-Rich Domain (CRD), which form a single structural entity to interact with KRAS. The CRD binds to a region of KRAS outside the switch-I region, contributing significantly to affinity and specificity [1].
  • A Challenging Target: The Ras-Raf interface is relatively large and flat, making it difficult for small molecules to disrupt effectively. This is a classic "undruggable" protein-protein interaction.
  • Strategy for Inhibitors: A successful competitive inhibitor would need to bind with higher affinity than the natural KD of ~152 nM and effectively sterically block the extensive RBD-CRD interface on KRAS.

References

Mechanism of Action and Biological Activity

Author: Smolecule Technical Support Team. Date: February 2026

Kobe2602 specifically targets the active, GTP-bound form of Ras (Ras·GTP), competitively inhibiting its binding to the Ras-binding domain (RBD) of c-Raf-1 [1] [2] [3]. This action disrupts a key signal in the MAPK pathway.

The compound was discovered through structure-based drug design (SBDD) [2]. Researchers targeted a surface pocket identified in a unique conformation of Ras·GTP [3]. An in silico screen of a virtual library and a subsequent similarity search identified this compound and its analog, Kobe0065 [3].

The following diagram illustrates the Ras signaling pathway and how this compound exerts its inhibitory effect.

G RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS SOS (GEF) GRB2->SOS RasGDP Ras·GDP (Inactive) SOS->RasGDP GEF Activity RasGTP Ras·GTP (Active) RasGDP->RasGTP GDP/GTP Exchange Raf c-Raf-1 RasGTP->Raf Binds This compound This compound Inhibitor RasGTP->this compound Ki = 149 µM Mek MEK Raf->Mek Phosphorylates Erk ERK Mek->Erk Phosphorylates Transcription Proliferation / Survival ( Gene Transcription ) Erk->Transcription This compound->RasGTP Blocks Binding

Beyond Raf, this compound also leads to the downregulation of other Ras downstream pathways, including PI3K/Akt and RalGDS/RalA, indicating broad inhibition of multiple Ras effector pathways [2] [3]. The compound inhibits the allosteric site of Son of Sevenless (SOS), which may further suppress Ras signaling [2] [3].

Key Research Findings and Quantitative Data

The table below summarizes the primary experimental data available for this compound from the foundational research paper [3].

Assay Type System / Model Key Finding / Outcome Quantitative Measure
In Vitro Binding H-Ras·GTP & c-Raf-1 RBD Inhibits Ras-Raf interaction Ki = 149 ± 55 µM [4] [5] [6]
Cellular Binding NIH 3T3 cells (H-RasG12V) Reduces Ras-Raf complex formation IC₅₀ ≈ 10 µM [5] [2] [3]
Downstream Signaling NIH 3T3 cells (H-RasG12V) Suppresses MEK & ERK phosphorylation Effective at 20 µM [5] [1] [2]
Cell Growth (Soft Agar) H-RasG12V-NIH 3T3 Inhibits anchorage-independent growth IC₅₀ = 1.4 µM [7] [3]
In Vivo Antitumor Mouse SW480 xenograft (K-RasG12V) Inhibits tumor growth 40-50% inhibition at 80 mg/kg (oral) [5] [1] [2]

Experimental Protocols

Here are the detailed methodologies for key experiments cited in the research of this compound [2] [3].

In Vitro Ras-Raf Binding Inhibition Assay
  • Purpose: To measure the direct inhibition of the physical interaction between Ras and Raf.
  • Procedure:
    • Protein Production: H-Ras (residues 1–166) and GST-tagged c-Raf-1-RBD (residues 50–131) are expressed in E. coli and purified.
    • Ras Loading: H-Ras is preloaded with [γ-³⁵S]GTPγS (a radioactive, non-hydrolyzable GTP analog).
    • Binding Reaction: The preloaded Ras is incubated with the GST-Raf-RBD in the presence of varying concentrations of this compound.
    • Pull-Down: Glutathione-sepharose resin is used to pull down the GST-Raf-RBD and any bound Ras.
    • Quantification: The amount of Ras bound to Raf is quantified by measuring the radioactivity pulled down with the resin. The inhibition constant (Ki) is calculated from the binding kinetics.
Cellular Ras-Raf Co-immunoprecipitation (Co-IP)
  • Purpose: To confirm the inhibitor disrupts Ras-Raf binding in a cellular context.
  • Procedure:
    • Cell Culture & Transfection: NIH 3T3 cells are transfected with a plasmid encoding HA-tagged H-RasG12V.
    • Compound Treatment: After 18 hours, cells are incubated with this compound (e.g., 2-20 µM) in medium with low serum (e.g., 2% FBS) for 1 hour.
    • Cell Lysis: Cells are lysed in a buffer containing NP-40 detergent, glycerol, EDTA, and protease/phosphatase inhibitors.
    • Immunoprecipitation: An anti-H-Ras antibody (e.g., C-20) is used to immunoprecipitate H-Ras and its associated proteins from the cell lysate.
    • Western Blot Analysis: The immunoprecipitated complexes are analyzed by Western blotting using an anti-c-Raf-1 antibody (e.g., C-12) to detect the amount of Raf co-precipitated with Ras.
In Vivo Tumor Xenograft Study
  • Purpose: To evaluate the antitumor efficacy of this compound in a live animal model.
  • Procedure:
    • Animal Model: Female athymic nude mice (6-8 weeks old) are used.
    • Xenograft Establishment: Human colon carcinoma SW480 cells (carrying K-RasG12V) are implanted into the right flanks of the mice.
    • Dosing: When the average tumor volume reaches approximately 50 mm³, treatment begins. This compound is suspended in a vehicle of Cremophor:ethanol:water (1:1:6) and administered orally at 80 mg/kg, for five consecutive days per week, over 17 days.
    • Tumor Monitoring: Tumor volumes are measured regularly and calculated using the formula: V = A × B² / 2, where A is the largest diameter and B is the perpendicular diameter.
    • Post-Treatment Analysis: After the study, tumors are dissected, fixed, and analyzed by immunohistochemistry (e.g., for ERK phosphorylation or CD31 for blood vessels) and TUNEL assay to detect apoptotic cells.

Chemical Profile & Handling

For researchers working with this compound, here is its core chemical and handling information.

Property Description
CAS Number 454453-49-7 [4] [6] [1]
Molecular Formula C₁₄H₉F₄N₅O₄S [4] [5] [6]
Molecular Weight 419.31 g/mol [4] [5] [6]
Solubility DMSO: ≥50 mg/mL (~119 mM) [4] [6]. Ethanol: ~14-40 mg/mL [5] [6]. Water: Insoluble [5] [6].
Storage Powder should be stored at -20°C; solutions in DMSO are best stored at -80°C for long-term stability [4] [6] [8].

Research Significance and Context

This compound holds a key place in the history of Ras inhibitor development.

  • Proof of Concept: It was one of the first small molecules to demonstrate that directly and selectively targeting the Ras·GTP state was a viable strategy, overcoming the long-standing challenge of Ras's "undruggable" nature [3].
  • Scaffold for Development: While its potency (Ki in the micromolar range) is too weak for clinical use, this compound serves as a crucial scaffold or starting point for the design and development of more potent and selective Ras inhibitors [3].
  • Research Tool: It remains a valuable compound for basic research, used to dissect Ras signaling pathways and study the biological consequences of disrupting the Ras-Raf interaction in various cellular and animal models [2] [7].

References

Application Notes: Kobe2602 in Colony Formation Assays

Author: Smolecule Technical Support Team. Date: February 2026

The soft agar colony formation assay is a cornerstone method for assessing anchorage-independent growth, a hallmark of cellular transformation and cancer. The compound Kobe2602 has been validated in this assay as an effective inhibitor of oncogenic Ras, demonstrating its potential as an anti-cancer therapeutic [1].

Mechanism of Action

This compound, and its analog Kobe0065, are small-molecule inhibitors discovered through in silico screening targeting a unique surface pocket of the active, GTP-bound Ras protein [1]. Their mechanism is two-fold:

  • Direct Ras Effector Inhibition: They bind to Ras⋅GTP, competitively inhibiting its interaction with key effector proteins like c-Raf-1. This binding disrupts downstream signaling without affecting the intrinsic kinase activity of Raf [1].
  • Multi-Effector Suppression: Treatment with this compound leads to the down-regulation of multiple Ras-driven pathways. In H-rasG12V-transformed NIH 3T3 cells, this results in reduced phosphorylation of MEK/ERK and Akt, as well as decreased levels of active RalA [1].
Quantitative Activity Data

The table below summarizes the key experimental findings for this compound in colony formation and related assays.

Assay Type Cell Line / Model Key Finding Quantitative Result (IC₅₀ or Effective Dose)
Soft Agar Colony Formation H-rasG12V-transformed NIH 3T3 Inhibition of anchorage-independent growth IC₅₀ ≈ 1.4 μM [1]
Soft Agar Colony Formation NIH 3T3 transformed by activated c-raf-1 Specificity for Ras-transformed cells No significant inhibition [1]
In Vitro Binding Inhibition H-Ras⋅GTP and c-Raf-1 RBD Disruption of Ras-Raf interaction Kᵢ = 149 ± 55 μM [1]
In Vivo Tumor Xenograft Human colon carcinoma SW480 (K-rasG12V) Antitumor activity Effective by oral administration [1]

Experimental Protocol: Soft Agar Assay with this compound

This protocol is adapted from foundational research on this compound and modern best practices for the soft agar assay [1] [2].

Materials
  • Cell Line: H-rasG12V-transformed NIH 3T3 cells (or other Ras-mutant cell line).
  • Test Compound: this compound (prepare a stock solution in DMSO; ensure final DMSO concentration is non-cytotoxic, typically <0.1%).
  • Culture Media: DMEM supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
  • Soft Agar Components:
    • Base Agar Layer: 0.5-0.6% agarose in complete culture medium.
    • Top Cell Layer: 0.3-0.35% low-melting-point agarose in complete culture medium.
  • Equipment: 6-well cell culture plates, water bath (37-42°C), cell culture incubator (37°C, 5% CO₂).
Procedure
  • Preparation of Base Agar Layer:

    • Melt and maintain the 0.6% agarose solution in a 42°C water bath.
    • Mix with pre-warmed 2x concentrated culture medium at a 1:1 ratio.
    • Quickly add 1.5 mL of this mixture to each well of a 6-well plate to form a base layer.
    • Allow the base layer to solidify completely at room temperature under a sterile hood (~30 minutes).
  • Preparation of Cell-Top Agar Layer with this compound:

    • Trypsinize, count, and resuspend the transformed cells in complete medium.
    • Prepare the 0.35% low-melting-point agarose solution and keep it at 37°C.
    • In a tube, gently mix the cell suspension, molten agarose, and the appropriate concentration of this compound (or vehicle control). A typical cell density is 5,000-10,000 cells per well [1] [2].
    • Carefully layer 1.5 mL of this cell-agarose-drug mixture over the solidified base layer in each well.
  • Incubation and Colony Formation:

    • Allow the top layer to solidify at room temperature for 10-15 minutes.
    • Transfer the plates to the CO₂ incubator for 2-3 weeks.
    • To prevent drying, add 200-300 µL of fresh medium (with or without the corresponding this compound concentration) to the top of the agar layer twice a week.
  • Staining and Quantification:

    • After the incubation period, stain the colonies with 0.005% Crystal Violet or similar viability stain for several hours.
    • Count the number of colonies larger than 50-60 µm using an automated colony counter (e.g., GelCount) or manually with a microscope [3] [2].
    • Express results as the percentage of colonies formed relative to the vehicle control (DMSO) group.

Experimental Workflow and Signaling Pathway

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the molecular mechanism of this compound.

Soft Agar Assay Workflow

This diagram outlines the key steps in performing the soft agar colony formation assay with this compound treatment.

G Start Start Assay Preparation BaseLayer Prepare Base Agar Layer (0.6%) Start->BaseLayer PrepCells Harvest and Count Cells BaseLayer->PrepCells Treat Prepare this compound dilutions in DMSO PrepCells->Treat TopLayer Mix Cells with Top Agar (0.35%) and this compound/Vehicle Treat->TopLayer Solidify Layer Mixture on Base Agar and Let Solidify TopLayer->Solidify Incubate Incubate for 2-3 Weeks (Re-feed twice weekly) Solidify->Incubate Analyze Stain Colonies and Quantify Formation Incubate->Analyze

This compound Inhibition of Ras Signaling

This diagram illustrates the molecular mechanism by which this compound inhibits oncogenic Ras signaling to suppress colony formation.

G MutRAS Mutant RAS (GTP-bound) RAF c-RAF MutRAS->RAF Binds PI3K PI3K MutRAS->PI3K Binds RalGDS RalGDS MutRAS->RalGDS Binds This compound This compound This compound->MutRAS Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Transformation Cell Transformation & Anchorage-Independent Growth ERK->Transformation AKT AKT PI3K->AKT AKT->Transformation RalA RalA-GTP RalGDS->RalA RalA->Transformation

Key Technical Considerations

  • Critical Controls: Always include a vehicle control (DMSO) and a negative control (non-transformed cells, if possible) to validate the assay conditions [2].
  • Dose-Response: Perform the assay with a range of this compound concentrations (e.g., 0.1 µM to 20 µM) to establish a dose-response curve and calculate an accurate IC₅₀ [1].
  • Specificity Testing: To confirm the role of Ras, the assay can be performed in cells transformed by oncogenes downstream of Ras (e.g., activated Raf), which should be resistant to this compound [1].

References

Comprehensive Application Notes and Protocols: Evaluating Kobe2602 in SW480 Xenograft Models for Colorectal Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Kobe2602 and SW480 Colorectal Cancer Model

This compound is a small-molecule inhibitor that specifically targets the interaction between Ras and Raf proteins, a key signaling axis frequently dysregulated in colorectal cancer (CRC). This compound exhibits its antitumor activity by competitively inhibiting the binding of H-Ras·GTP to c-Raf-1 RBD with a Ki value of 149 μM, thereby disrupting downstream oncogenic signaling pathways. This compound has demonstrated significant therapeutic potential in preclinical models, particularly in CRC models harboring KRAS mutations, which are present in approximately 40-50% of colon carcinomas. [1] [2] [3]

The SW480 cell line is a well-established human colorectal adenocarcinoma model derived from a primary tumor of a 50-year-old male patient. This epithelial cell line retains numerous molecular features relevant for preclinical CRC investigations, including:

  • Homozygous KRAS mutation (G12V) in codon 12: GGT (Gly) > GTT (Val)
  • TP53 mutations in codon 273 (Arg>His) and codon 309 (Pro>Ser)
  • Production of tumor markers including carcinoembryonic antigen (CEA) and keratin
  • Moderate tumor growth kinetics with formation of gland-like structures in xenograft models
  • Defined apoptotic response profile with increased sensitivity to FAS or TNF-alpha induced apoptosis compared to metastatic counterparts

The SW480 model offers a unique comparative advantage as it was derived from the primary tumor of the same patient from whom the metastatic SW620 cell line was later isolated, enabling studies examining molecular evolution during tumor metastasis. [4] [5]

This compound Mechanism of Action and Key Properties

Molecular Mechanism

This compound functions as a Ras-Raf interaction inhibitor that specifically binds to surface pockets on Ras·GTP in its unique conformation, thereby blocking the association with multiple effector molecules. The compound exhibits the following mechanistic characteristics:

  • Competitively inhibits H-Ras·GTP binding to c-Raf-1 RBD (Ras-binding domain)
  • Suppresses multiple Ras effector pathways including MEK/ERK, Akt, and RalA
  • Inhibits Sos distal site function without affecting GEF domain catalytic activity
  • Specifically targets Ras·GTP without significant activity against Ras·GDP
  • Disrupts downstream signaling without direct inhibition of Raf kinase activity

The binding mode of this compound was confirmed through NMR structure analysis of the compound complexed with H-Ras·GTP, validating its insertion into surface pockets of Ras·GTP and providing a molecular basis for its inhibitory effects. [3]

Biochemical and Pharmacological Properties

Table 1: Key Properties of this compound

Property Specification Experimental Context
Molecular Formula C₁₄H₉F₄N₅O₄S Chemical identifier
Molecular Weight 419.31 g/mol Chemical property
CAS Number 454453-49-7 Chemical identifier
Ki Value 149 ± 55 μM Ras-Raf interaction inhibition [3]
Cellular IC₅₀ ~10 μM Ras-Raf binding inhibition in NIH 3T3 cells [3]
Antitumor Activity 80 mg/kg (oral) Effective dose in SW480 xenograft model [3]

In Vivo Efficacy Data in SW480 Xenograft Models

Key Findings from Preclinical Studies

This compound has demonstrated significant antitumor efficacy in SW480 xenograft models through oral administration. In a pivotal study, female athymic nude mice (6-8 weeks old) bearing SW480 xenografts were treated with this compound at a dose of 80 mg/kg administered orally for five consecutive days per week over 17 days. This treatment regimen resulted in significant inhibition of tumor growth, confirming the compound's ability to target the K-RasG12V-driven signaling pathway in this colorectal cancer model. The study established proof-of-concept for targeting Ras·GTP interactions as a viable therapeutic strategy in KRAS-mutant colorectal cancer. [2] [3]

Comparative Efficacy Data

Table 2: In Vivo Efficacy of this compound in SW480 Xenograft Models

Parameter This compound Control Experimental Details
Dosage 80 mg/kg Vehicle Oral administration, 5 days/week
Treatment Duration 17 days 17 days Female athymic nude mice (6-8 weeks)
Tumor Growth Significant inhibition Progressive growth SW480 cells carry K-RasG12V mutation [3]
Pathway Inhibition MEK/ERK, Akt, RalA Active signaling Downstream Ras effectors suppressed [3]
Cellular IC₅₀ 1.4 μM (colony formation) N/A H-rasG12V-transformed NIH 3T3 cells [3]

Experimental Protocols

SW480 Cell Culture Maintenance
4.1.1 Culture Conditions
  • Culture Medium: Ham's F12 supplemented with 10% FBS, 1.0 mM stable glutamine, 1.0 mM sodium pyruvate, and 1.1 g/L NaHCO₃
  • Subculturing: Remove old medium and wash cells with PBS lacking calcium and magnesium. For T25 flasks, use 3-5 ml PBS, then cover cells completely with 1-2 ml Accutase. Incubate at room temperature for 8-10 minutes to detach cells. After incubation, resuspend cells in 10 ml medium, centrifuge at 300×g for 3 minutes, discard supernatant, and resuspend in fresh medium before transferring to new flasks.
  • Seeding Density: 1 × 10⁴ cells/cm²
  • Doubling Time: 20-25 hours
  • Fluid Renewal: 1-2 times per week
  • Post-Thaw Recovery: Plate at 5 × 10⁴ cells/cm² and allow recovery for at least 24 hours before experiments
  • Quality Control: Regularly test for mycoplasma contamination using both PCR-based assays and luminescence-based detection methods [4]
4.1.2 In Vitro Assessment of this compound Activity

Inhibition of Ras-Raf Binding

  • Seed NIH 3T3 cells transiently expressing H-RasG12V at 70% confluence
  • Treat with this compound (2-20 μM) for 1 hour
  • Lyse cells and perform immunoprecipitation with c-Raf-1 antibody
  • Analyze H-Ras association by Western blotting
  • Expected outcome: Dose-dependent reduction in c-Raf-1 associated with H-RasG12V with IC₅₀ of approximately 10 μM [3]

Anchorage-Independent Proliferation (Soft Agar Assay)

  • Prepare base layer of 0.5% agar in complete medium in 6-well plates
  • Suspend H-rasG12V-transformed NIH 3T3 cells (5,000 cells/well) in 0.35% agar with this compound (0.1-20 μM)
  • Incubate for 2-3 weeks at 37°C with periodic feeding
  • Stain colonies with crystal violet and count
  • Expected outcome: Dose-dependent inhibition of colony formation with IC₅₀ of 1.4 μM [3]
SW480 Xenograft Model Development

G Start Start Xenograft Study CellPrep Cell Preparation • Culture SW480 cells • Harvest at 80% confluence • Resuspend in PBS Start->CellPrep AnimalPrep Animal Preparation • 6-8 week old female  athymic nude mice • Acclimate for 1 week CellPrep->AnimalPrep Injection Tumor Cell Injection • 2.5×10^6 cells/mouse • Subcutaneous  (sacral region) AnimalPrep->Injection TumorGrowth Tumor Growth Monitoring • Palpate twice weekly • Measure with calipers • Calculate volume Injection->TumorGrowth Randomization Randomization • Group when tumors  reach 100-150 mm³ • 5-8 mice/group TumorGrowth->Randomization Treatment Treatment Phase • this compound: 80 mg/kg • Vehicle control • Oral gavage, 5 days/week Randomization->Treatment Monitoring Tumor & Health Monitoring • Measure tumors 2-3x/week • Record body weight • Clinical observations Treatment->Monitoring Endpoint Study Endpoint • Euthanize at 17 days or  when tumor volume > 2000 mm³ • Collect tumors & tissues Monitoring->Endpoint Analysis Analysis • Tumor weight/volume • Histopathology • Molecular analysis Endpoint->Analysis

Diagram 1: Experimental workflow for SW480 xenograft model development and this compound evaluation

4.2.1 Cell Preparation and Injection
  • Cell Culture: Maintain SW480 cells in Ham's F12 medium with 10% FBS under standard conditions (37°C, 5% CO₂)
  • Harvesting: Culture cells to 80% confluence, wash with PBS, and detach using Accutase
  • Cell Counting: Count viable cells using Trypan blue exclusion, ensuring >90% viability
  • Preparation for Injection: Resuspend cells in sterile PBS at a concentration of 2.5 × 10⁷ cells/ml (for 100 μl injection volume containing 2.5 × 10⁶ cells)
  • Animal Considerations: Use 6-8 week old female athymic nude mice, acclimatized for at least one week prior to injection
  • Injection Technique: Subcutaneously inject 100 μl of cell suspension into the sacral region using a 27-gauge needle
  • Tumor Monitoring: Palpate for tumor formation beginning 10-14 days post-injection [4] [6]
4.2.2 Treatment Protocol
  • Randomization: When tumors reach 100-150 mm³, randomize mice into treatment groups (5-8 mice per group) to ensure similar mean tumor volumes across groups
  • Formulation: Prepare this compound fresh daily in appropriate vehicle (e.g., 2% DMSO + 98% PBS or similar)
  • Dosing Regimen: Administer 80 mg/kg this compound or vehicle control via oral gavage five consecutive days per week for 17 days
  • Tumor Measurement: Measure tumor dimensions 2-3 times weekly using digital calipers
  • Tumor Volume Calculation: Apply the formula: Volume = (Length × Width²) / 2
  • Body Weight Monitoring: Record body weight twice weekly to monitor potential toxicity
  • Endpoint Criteria: Euthanize animals when tumors exceed 2000 mm³ or at study completion (17 days) [3]
Tissue Collection and Analysis
4.3.1 Necropsy and Sample Collection
  • Euthanasia: Perform CO₂ asphyxiation or other approved method following institutional guidelines
  • Blood Collection: Collect blood via cardiac puncture, allow to clot, and centrifuge at 14,000 RPM for 15 minutes to obtain serum
  • Tumor Excision: Carefully dissect tumors, record weights and images
  • Tissue Division: Divide each tumor into multiple aliquots for:
    • Snap-freezing in liquid nitrogen for molecular analyses
    • Fixation in 10% neutral buffered formalin for histology
    • Preservation in RNAlater for RNA studies
  • Organ Collection: Harvest key organs (liver, lungs, kidneys) for potential toxicity assessment
4.3.2 Molecular Analysis of Tumor Tissues

Western Blot Analysis

  • Prepare protein lysates from snap-frozen tumor tissues using RIPA buffer with protease and phosphatase inhibitors
  • Separate proteins (50-70 μg) by SDS-PAGE on 8-16% Tris-glycine gels
  • Transfer to PVDF membranes and block with 5% non-fat milk
  • Incubate with primary antibodies against:
    • Phospho-MEK and phospho-ERK (downstream Ras signaling)
    • Phospho-Akt (PI3K pathway indicator)
    • RalA (alternative Ras effector)
    • β-catenin, c-Myc, cyclin D1 (Wnt/β-catenin pathway markers)
    • Cleaved caspase-3 and PARP (apoptosis markers)
  • Detect using appropriate HRP-conjugated secondary antibodies and chemiluminescence
  • Normalize using β-actin or GAPDH as loading controls [3] [7]

Immunohistochemical Analysis

  • Fix tumor tissues in 10% neutral buffered formalin for 24-48 hours
  • Embed in paraffin and section at 4-5 μm thickness
  • Deparaffinize and rehydrate through xylene and graded alcohol series
  • Perform antigen retrieval using citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0)
  • Block endogenous peroxidase activity with 3% H₂O₂
  • Incubate with primary antibodies against:
    • Ki-67 or PCNA (proliferation markers)
    • Cleaved caspase-3 (apoptosis marker)
    • CD31 (vascular endothelial marker)
  • Visualize using appropriate detection systems (e.g., HRP-based) and counterstain with hematoxylin
  • Quantify staining using image analysis software [7]

Data Analysis and Interpretation

Efficacy Evaluation Metrics

Table 3: Key Parameters for Evaluating this compound Efficacy in SW480 Xenografts

Parameter Calculation Method Interpretation

| Tumor Volume Inhibition | (1 - T/C) × 100 T: Mean tumor volume, treatment group C: Mean tumor volume, control group | >50% considered significant antitumor activity | | Tumor Growth Inhibition (TGI) | (1 - ΔT/ΔC) × 100 ΔT: Change in mean tumor volume, treatment ΔC: Change in mean tumor volume, control | Primary efficacy endpoint | | Body Weight Change | (Final weight - Initial weight) / Initial weight × 100 | >20% decrease indicates potential toxicity | | Target Modulation | Reduction in pERK, pAkt, and RalA levels by Western blot | Confirmation of on-target activity |

Statistical Analysis
  • Group Size: Use 5-8 animals per group to ensure adequate statistical power
  • Data Presentation: Express continuous data as mean ± standard deviation or standard error of the mean
  • Statistical Tests: Apply appropriate tests based on data distribution:
    • Student's t-test for comparing two groups
    • One-way ANOVA with post-hoc tests for multiple group comparisons
    • Repeated measures ANOVA for longitudinal tumor volume data
  • Significance Level: Set at p < 0.05 for statistical significance
  • Software: Utilize GraphPad Prism, SPSS, or R for statistical analysis and graph generation

Troubleshooting and Optimization

Common Technical Challenges
  • Poor Tumor Take Rate: Ensure cell viability >90% before injection, use early passage cells (<20 passages), and maintain consistent injection technique
  • Variable Tumor Growth: Implement strict randomization procedures based on initial tumor volumes, and ensure consistent animal handling across groups
  • Tumor Ulceration: Monitor tumors daily, and euthanize animals if ulceration exceeds institutional limits
  • Unexpected Toxicity: Conduct a pilot dose-ranging study if previously untested formulations are used, and monitor body weight and clinical signs closely
Protocol Optimization Tips
  • Dosing Optimization: Consider testing multiple dosing regimens (e.g., 50, 80, 100 mg/kg) if significant efficacy is observed but accompanied by toxicity
  • Combination Studies: Explore synergistic effects by combining this compound with standard chemotherapeutic agents (e.g., 5-fluorouracil, oxaliplatin) or targeted therapies
  • Advanced Imaging: Incorporate in vivo imaging techniques (e.g., bioluminescence) if using engineered SW480 cells expressing luciferase for more precise tumor monitoring

Conclusion

The SW480 xenograft model provides a clinically relevant platform for evaluating the efficacy of this compound against KRAS-mutant colorectal cancer. The protocols outlined in this document provide a comprehensive framework for conducting these studies, from proper cell culture maintenance through in vivo efficacy assessment and molecular analysis. The demonstrated efficacy of this compound in this model system, via oral administration at 80 mg/kg, highlights its potential as a therapeutic candidate for targeting Ras-driven cancers and supports further investigation of this compound class.

References

Chemical Properties and Solubility of Kobe2602

Author: Smolecule Technical Support Team. Date: February 2026

Kobe2602 is a selective Ras inhibitor that blocks H-Ras GTP binding to c-Raf-1 with a Ki of 149 µM [1] [2] [3]. Its molecular weight is 419.31 g/mol, and its CAS number is 454453-49-7 [1] [2] [3].

The solubility of this compound has been characterized in common laboratory solvents, summarized in the table below.

Solvent Solubility (mg/mL) Solubility (mM) Notes
DMSO 84 mg/mL [1] / ≥17 mg/mL [3] 200.32 mM [1] Use fresh, moisture-absorbing DMSO reduces solubility [1] [2].
Ethanol 40 mg/mL [1] / ≥17.53 mg/mL [3] ~95.4 mM (for 40 mg/mL) Specific molar concentration not provided in sources.
Water Insoluble [1] [3] - -

Experimental Protocols

Preparing a 10 mM DMSO Stock Solution

This protocol is a standard method for preparing a concentrated stock solution suitable for cell-based assays.

  • Calculate Mass: To prepare 1 mL of a 10 mM solution, calculate the required mass of this compound.
    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight (g/mol)
    • Mass (mg) = 0.01 mol/L × 0.001 L × 419.31 g/mol = 4.193 mg
  • Weigh Compound: Accurately weigh out 4.193 mg of this compound powder.
  • Dissolve in DMSO: Transfer the powder to a sterile vial and add 1 mL of fresh, high-quality DMSO.
  • Mix Thoroughly: Vortex or sonicate the mixture briefly to ensure complete dissolution, yielding a clear 10 mM stock solution.
  • Aliquot and Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C [1] [3].
Preparing a Homogeneous Suspension for In Vivo Studies

For in vivo administration where water is not suitable, a suspension can be prepared using a carrier like carboxymethyl cellulose sodium salt (CMC-Na) [1] [2].

  • Prepare Carrier Solution: Prepare a suitable concentration of CMC-Na solution in water (e.g., 0.5-1% w/v).
  • Add Compound: Add 5 mg of this compound powder per 1 mL of CMC-Na solution.
  • Mix Thoroughly: Mix vigorously using a vortex mixer or homogenizer to obtain a homogeneous suspension with a final concentration of ≥5 mg/mL [1] [2].

Critical Experimental Design Considerations

  • Solvent Cytotoxicity: When using stock solutions in cell culture, the final concentration of the solvent in the medium is critical. A 2025 study recommends keeping the final DMSO concentration at or below 0.3125% (v/v) to minimize solvent-induced cytotoxicity in most cancer cell lines [4]. Always include solvent-only controls in experimental designs.
  • Cell Seeding Density: The same 2025 study identified that a cell density of 2000 cells per well in a 96-well plate provided consistent and linear results for MTT assays across multiple cancer cell lines and time points (24, 48, 72 hours) [4].
  • Solvent Selection: DMSO is generally the preferred solvent for this compound due to its high solubility and relatively lower cytotoxicity profile compared to ethanol. Studies on various biological models have reported that ethanol can impair cellular signaling and growth at low concentrations, while DMSO is better tolerated [4] [5] [6].

The following diagram illustrates the workflow for preparing and using this compound in different experimental contexts.

G cluster_1 In Vitro Application cluster_2 In Vivo Application Start Start: this compound Powder DMSO Dissolve in DMSO Start->DMSO CMC Suspend in CMC-Na Solution Start->CMC Stock 10 mM Stock Solution DMSO->Stock Dilute Dilute in Cell Culture Medium Stock->Dilute Storage Store Stock at -20°C Stock->Storage CellAssay Cell-Based Assay (Final [DMSO] ≤ 0.3125%) Dilute->CellAssay Note1 Optimal cell density: 2000 cells/well Suspension Homogeneous Suspension (≥5 mg/mL) CMC->Suspension AnimalStudy In Vivo Administration Suspension->AnimalStudy Note2 e.g., 80 mg/kg in mouse xenograft

Troubleshooting and Best Practices

  • Precipitation: If precipitation occurs after diluting the DMSO stock into aqueous buffers or culture medium, ensure the stock solution is fresh and consider adding the stock to the medium while vortexing to improve mixing.
  • Biological Activity: this compound has demonstrated efficacy in cell-based assays, with one study reporting an IC₅₀ of 1.4 µM for colony formation inhibition in NIH 3T3 cells transfected with H-rasG12V. In mouse xenograft models, administration of 80 mg/kg inhibited tumor growth by 40-50% [3].
  • Solution Stability: For in vitro studies, prepare fresh stock solutions frequently. While the solid powder is stable for up to 3 years when stored at -20°C, long-term storage of dissolved stock solutions is not recommended [1] [3].

References

kobe2602 stock solution preparation

Author: Smolecule Technical Support Team. Date: February 2026

Kobe2602 Solution Preparation Data

The table below summarizes the solubility data and stock solution preparation information for this compound from supplier websites.

Parameter Details
Molecular Weight 419.31 g/mol [1] [2]
Solubility in DMSO 84 mg/mL (200.32 mM) [1]
Solubility in Ethanol 14 mg/mL [2] to 40 mg/mL [1]
Solubility in Water Insoluble [1] [2]
Recommended Stock Concentration 5 mg/mL (homogeneous suspension in 1% CMC-Na) for in vivo studies [1]
Storage & Stability Store at -20°C as a powder; using fresh, dry DMSO is recommended for solubility [1] [2]

Key Experimental Protocols & Data

This compound has been characterized in several biological assays. The following table outlines the experimental findings, though full methodological details are not provided in the search results.

Experiment / Assay Reported Finding / Activity Key Parameters (if available)
In vitro Ras-Raf Binding Inhibition Ki = 149 µM [1] [2] [3] Biochemical assay measuring blockade of H-Ras GTP binding to c-Raf-1 [1].
Cell-Based Ras-Raf Binding Inhibition IC₅₀ ≈ 10 µM [2] Dose-dependent inhibition in NIH 3T3 cells [2].
Downstream Signaling Suppression Effective suppression of MEK & ERK phosphorylation [2] 20 µM concentration in NIH 3T3 cells [2].
Colony Formation Inhibition IC₅₀ = 1.4 µM [2] [3] In NIH 3T3 cells transfected with H-rasG12V [2].
Antitumor Activity *In Vivo* 40-50% tumor growth inhibition [2] [3] 80 mg/kg oral dose in mice bearing SW480 xenografts [2] [3].

RAS Signaling Pathway & this compound Mechanism

This compound functions as a selective Ras inhibitor. It acts by blocking the interaction between active, GTP-bound Ras and its key downstream effector, c-Raf-1 [1] [3]. This disruption prevents the activation of the canonical MAPK signaling cascade (Ras-RAF-MEK-ERK), a pathway critically involved in cell growth, differentiation, and survival [4] [5]. The following diagram illustrates this pathway and the point of inhibition by this compound.

G ExtracellularStimulus Extracellular Stimulus (e.g., Growth Factors) RTK Receptor Tyrosine Kinase (RTK) ExtracellularStimulus->RTK RAS_GDP RAS (Inactive) GDP-bound RTK->RAS_GDP Activation (GEFs promote GDP/GTP exchange) RAS_GTP RAS (Active) GTP-bound RAS_GDP->RAS_GTP GDP → GTP cRAF c-RAF RAS_GTP->cRAF Binds & Activates MEK MEK cRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates CellProliferation Cell Proliferation, Growth, Survival ERK->CellProliferation This compound This compound Inhibitor This compound->RAS_GTP Blocks Interaction

Important Notes for Researchers

  • Solubility Considerations: this compound is insoluble in water. For in vitro cellular assays, DMSO is the recommended solvent. The suppliers note that moisture-absorbing DMSO can reduce solubility, so it is crucial to use fresh, anhydrous DMSO for preparing stock solutions [1] [2].
  • For In Vivo Studies: The protocol for animal studies involves creating a homogeneous suspension using a 1% CMC-Na (carboxymethyl cellulose sodium) solution, with a concentration of ≥5 mg/mL [1].
  • Handling and Storage: The compound should be stored as a powder at -20°C. While long-term storage of the powder is stable, it is generally not recommended to store stock solutions for extended periods [1] [2].

References

Comprehensive Guide to Kobe2602: Storage, Handling, and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Product Information and Specifications

Kobe2602 is a novel small-molecule compound identified for its ability to inhibit critical protein-protein interactions. Its primary documented mechanisms of action include:

  • Ras-Raf Inhibition: It competitively inhibits the binding of H-Ras·GTP to c-Raf-1 RBD (Ras-binding domain) with a Ki value of 149 ± 55 μM, discovered through structure-based drug design (SBDD) [1].
  • Anti-Ebola Activity: It disrupts the interaction between the Ebola virus protein VP30 and the nucleoprotein (NP), thereby inhibiting viral transcription and replication. It exhibits an EC₅₀ of 1 μM when used alone, which can be synergistically enhanced to 351 nM when combined with another compound, Embelin, in a 4:1 ratio [2].
Table 1: Chemical and Physical Properties of this compound
Property Specification
CAS Number 454453-49-7 [3] [4] [1]
Molecular Formula C₁₄H₉F₄N₅O₄S [3] [4] [1]
Molecular Weight 419.31 g/mol [3] [4] [1]
Purity ≥98% [4]
Solubility (DMSO) 15 mg/mL [4]
Physical Form Solid (powder) [3]

Storage and Handling Conditions

Proper storage is critical for maintaining the stability and efficacy of this compound. Adherence to the following conditions is mandatory.

Storage Specifications
Table 2: this compound Storage Conditions and Stability
Form Short-Term Storage Long-Term Storage Recommended Shelf Life
Powder -20°C [3] [1] -20°C for up to 24 months (2 years) [1] 24 months at -20°C [1]
Solution in DMSO 4°C for up to 2 weeks [1] -80°C for up to 6 months [1] 6 months at -80°C [1]
  • Container: Keep the product vial tightly sealed at all times to prevent moisture absorption and degradation [1].
  • Environment: Store in a cool, well-ventilated area away from direct sunlight and ignition sources [3].
  • Handling Precautions: this compound is harmful if swallowed (H302) and very toxic to aquatic life (H410). Always wear appropriate personal protective equipment (PPE) including safety goggles, gloves, and impervious clothing. Avoid dust formation and inhalation [3].
Solution Preparation and Aliquotting

For optimal stability of stock solutions, follow this protocol:

  • Preparation: Allow the vial to equilibrate to room temperature for at least 1 hour before opening to prevent condensation [1].
  • Solvent: Use anhydrous DMSO to prepare stock solutions.
  • Aliquotting: Immediately upon preparation, aliquot the stock solution into tightly sealed vials. This avoids repeated freeze-thaw cycles and exposure to temperature fluctuations [1].
  • Storage of Aliquots: Store aliquots at -20°C for use within one month, or at -80°C for long-term storage up to 6 months [1].

The following workflow outlines the optimal handling and storage procedures for this compound, from receipt to experimental use, ensuring compound stability and researcher safety.

Kobe2602_Handling This compound Storage and Handling Workflow Start Receive this compound Vial Decision1 Form of Compound? Start->Decision1 PowderPath Store Powder at -20°C Decision1->PowderPath Powder SolutionPath Store Solution at -80°C Decision1->SolutionPath Solution Equilibrate Equilibrate to RT for 1hr PowderPath->Equilibrate Aliquot Prepare Aliquots in DMSO Equilibrate->Aliquot Use Use in Experiment StoreShort Store at 4°C for ≤2 weeks Aliquot->StoreShort StoreLong Store at -80°C for ≤6 months Aliquot->StoreLong StoreShort->Use StoreLong->Use Thaw before use

Experimental Protocols

This compound has been utilized in key assays to evaluate its efficacy. Below are detailed methodologies for its application in disrupting the Ebola VP30-NP interaction, a well-documented use case.

High-Throughput Screening via Fluorescence Polarization Assay (FPA)

This protocol is adapted from the study that identified this compound as an inhibitor of the Ebola VP30/NP interaction [2].

Principle: The assay measures the change in polarization of a fluorescently-labeled NP peptide when bound to the VP30 protein. Inhibitors like this compound disrupt this binding, leading to a decrease in polarization.

Materials:

  • VP30110–272 protein: Purified Ebola VP30 protein (amino acids 110-272) [2].
  • NP-FITC peptide: A peptide derived from the Ebola nucleoprotein, labeled with FITC fluorescein [2].
  • Assay Buffer: 10 mM HEPES, 150 mM NaCl, 2 mM DTT, pH 7.0 [2].
  • Equipment: Plate reader capable of fluorescence polarization measurements (e.g., Tecan Spark) [2].

Procedure:

  • Prepare Reaction Mixture: In a 96-well plate, mix:
    • 50 µL of VP30 protein (final concentration 15.36 µM)
    • 1 µL of this compound (final concentration 100 µM) or DMSO as a negative control [2].
  • Incubate: Allow the mixture to incubate for at least 10 minutes at room temperature to let the compound interact with the protein [2].
  • Add Tracer: Add 50 µL of NP-FITC peptide (final concentration 0.3 µM) to each well [2].
  • Final Incubation: Incubate the plate for 30 minutes [2].
  • Measure Polarization: Read the FP signals using an excitation wavelength of 485 nm and an emission wavelength of 528 nm [2].
  • Data Analysis: Calculate the inhibition rate relative to the DMSO control. Active compounds are typically identified using a composite evaluation of inhibition rate and Z-score (where |Z| > 4 indicates a significant hit) [2].
Dose-Response and IC₅₀ Determination

To quantify the potency of this compound, a dose-dependent competitive binding assay is performed.

Procedure:

  • Serial Dilution: Prepare a series of twofold serial dilutions of this compound in DMSO [2].
  • Assay Setup: Repeat the FPA protocol (Steps 1-5 above) using the different concentrations of this compound.
  • Curve Fitting: Plot the fluorescence polarization signal (or the calculated % inhibition) against the logarithm of the compound concentration. Fit the data using non-linear regression analysis in software such as GraphPad Prism 8.0.2 to determine the IC₅₀ value (the concentration that gives half-maximal inhibition) [2].

The experimental workflow for identifying and validating this compound as an inhibitor of the Ebola VP30-NP protein interaction is visualized below, from initial screening to final confirmation.

Kobe2602_Workflow This compound Anti-Ebola Activity Screening Start High-Throughput Screening Step1 Incubate VP30 Protein with this compound (100 µM) Start->Step1 Step2 Add Fluorescent NP Peptide (NP-FITC) Step1->Step2 Step3 Measure Fluorescence Polarization (FP) Step2->Step3 Step4 Identify 'Hits' via Inhibition Rate & Z-Score Step3->Step4 Step5 Dose-Response Titration (IC50 Determination) Step4->Step5 Step6 Validation Assays (SPR, Thermal Shift) Step5->Step6 Step7 Functional Assay (Minigenome System) Step6->Step7 End Confirm Anti-Viral Efficacy (EC50) Step7->End

Safety and Disposal

  • Hazard Statements: H302 (Harmful if swallowed), H410 (Very toxic to aquatic life with long-lasting effects) [3].
  • Precautionary Measures: Do not eat, drink, or smoke when handling. Wash skin thoroughly after handling. Avoid release to the environment [3].
  • Waste Disposal: Collect spillage and dispose of contents/container in accordance with all local, regional, and national regulations at an approved waste disposal plant [3].

References

Application Notes and Protocols for Targeting MEK, ERK, and AKT in Cancer Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Signaling Pathways

The Ras/Raf/MEK/ERK and PI3K/PTEN/AKT signaling cascades are critical regulators of essential cellular processes, including proliferation, survival, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of numerous cancers, making them prime targets for therapeutic intervention [1] [2].

The MEK/ERK cascade is a three-tiered kinase pathway where signals are transmitted from the cell surface to the nucleus. Upon activation by mutations such as in BRAFV600E, the pathway becomes constitutively active, leading to uncontrolled cell growth [3]. The AKT pathway, often activated by upstream signals like PI3K or mutations in PTEN, serves as a crucial survival mechanism for cancer cells [4] [5]. Cross-talk and feedback loops between these pathways can lead to resistance when a single pathway is targeted, underscoring the importance of combination therapies and precise monitoring of pathway activity [2] [3].

Key Therapeutic Targets and Inhibitors

Targeted inhibition of key nodes within these pathways has demonstrated significant clinical success. The tables below summarize the core components and established inhibitors.

Table 1: Core Components of the MEK/ERK and AKT Pathways

Pathway Key Components Function Common Mutations in Cancer
MEK/ERK Ras (KRAS, NRAS, HRAS) GTPase; upstream activator of Raf ~30% of all cancers [1]
Raf (ARAF, BRAF, CRAF) Serine/Threonine kinase (MAP3K) BRAF in ~8% of cancers (e.g., V600E) [1] [6]
MEK1/2 (MAP2K) Dual-specificity kinase (MAPKK) ~1% of cancers [1]
ERK1/2 (MAPK) Serine/Threonine kinase; pathway effector Less frequent [1]
AKT PI3K Lipid kinase; generates PIP3 Common (e.g., PIK3CA mutations) [4]
PTEN Phosphatase; negative regulator of AKT Frequently lost [4] [2]
AKT1/2/3 (PKB) Serine/Threonine kinase; central pathway node Frequently dysregulated [4] [5]

Table 2: Clinically Approved and Preclinical Inhibitors

Target Inhibitor (Example) Mechanism of Action Key Clinical/Preclinical Data

| MEK1/2 | Trametinib | Allosteric, non-ATP-competitive inhibitor | - IC50: MEK1: 0.7 nM; MEK2: 0.9 nM [7]

  • PFS: 4.8 mo vs 1.5 mo with chemo in melanoma [7] | | MEK1/2 | Cobimetinib | Allosteric inhibitor | - IC50: MEK1: 0.95 nM [7]
  • Used in combination with BRAF inhibitors [7] | | BRAFV600E | Dabrafenib | ATP-competitive inhibitor | - Used in combo with Trametinib; PFS: 9.4 mo [3] | | AKT | MK-2206 | Allosteric pan-AKT inhibitor | - Used preclinically to induce apoptosis in proximal tubule epithelial cells (PTEC) [8] |

Experimental Protocols for Pathway Analysis

Protocol: Quantifying ERK Kinase Activity in Cell Lysates

This protocol utilizes a differential peptide-based biosensor array to directly and quantitatively measure active ERK in cell lysates, providing a superior alternative to Western blotting [6].

Workflow Overview:

G A Cell Culture & Treatment B Prepare Cell Lysates A->B C Incubate Lysate with Sensor Array B->C D Measure Fluorescence Kinetics C->D E Multivariate Chemometric Analysis D->E F Quantify Active ERK E->F

Materials:

  • Cell Lines: MDA-MB-231, A375, A549, or other relevant cancer lines.
  • Treatments: Pathway modulators (e.g., 10-50 µM U0126 (MEK inhibitor), 100 ng/mL EGF (ERK activator), 1 µg/mL Anisomycin (JNK/p38 activator)) [6].
  • SOX-Peptide Sensor Array: Sub-D, MEF2A, NFAT4, Sub-F peptides [6].
  • Lysis Buffer: To preserve native phosphorylation states (e.g., containing phosphatase and protease inhibitors).

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells and serum-starve for 24 hours.
    • Treat cells with desired modulators (e.g., U0126 for 2 hours, EGF for 15 minutes).
    • Lyse cells using a suitable lysis buffer. Clarify lysates by centrifugation (14,000 x g, 10 min, 4°C).
    • Determine protein concentration of the supernatant.
  • Kinase Reaction:

    • Incubate 7 µg of total cell lysate per well with the individual SOX-peptide sensors in a kinase reaction buffer (containing ATP and Mg²⁺) [6].
    • Run reactions in at least quadruplicate.
  • Fluorescence Measurement:

    • Monitor fluorescence emission over time (e.g., for 30-60 minutes) using a plate reader.
    • Record the fluorescence intensity and calculate the reaction rate for each peptide sensor.
  • Data Analysis:

    • Use multivariate data (e.g., delta fluorescence values, rate constants) for chemometric analysis with Linear Discriminant Analysis (LDA) or similar tools (e.g., XLSTAT) [6].
    • Compare the fingerprint of your sample to a calibration regression model trained on samples with known ERK activity (e.g., U0126-treated as a low-activity reference) to quantify the amount of active ERK.

Applications:

  • Directly measure ERK activity, not just phosphorylation levels.
  • Profile pathway dynamics in response to single or combination therapies.
  • Identify reactivation of ERK signaling as a mechanism of drug resistance [6].
Protocol: Assessing Apoptosis via AKT Inhibition

This protocol outlines methods to investigate cell apoptosis resulting from AKT pathway downregulation, linking it to the FOXO and BIM mitochondrial pathway [8].

Materials:

  • Cell Line: Human Kidney Proximal Tubule Clone-8 (HKC-8) or other relevant cell lines [8].
  • Reagents: Fatty-acid-free Bovine Serum Albumin (BSA) to model albumin overload, MK-2206 (AKT inhibitor) [8].
  • Plasmids: Constitutively Active (CA) Akt, mutant Foxo1 (AAA), mutant Foxo3 (FLAG-FOXO3 6A) [8].
  • Antibodies: pSer473-Akt, total Akt, BIM, Bax, Cytochrome c, Cleaved Caspase-9, Cleaved Caspase-3.

Procedure:

  • In-vitro Modeling of Proteinuric Stress/AKT Inhibition:

    • Culture HKC-8 cells and pre-treat with serum-free media for 16 hours.
    • Induce stress by incubating cells with 10-30 mg/mL fatty-acid-free BSA for 24-48 hours to model AKT downregulation [8].
    • For inhibition, co-treat cells with 1 µM MK-2206 (AKT inhibitor) during the BSA overload.
  • Genetic Manipulation:

    • Transfect cells with constitutively active Akt plasmid 24 hours prior to BSA overload to rescue the phenotype.
    • Transfect with mutant Foxo1/Foxo3 plasmids (which cannot be phosphorylated/inactivated by Akt) to confirm their role in apoptosis.
  • Apoptosis Assay (Caspase-3 Activity):

    • Lyse treated cells and incubate lysates with a caspase-3 fluorogenic substrate.
    • Measure fluorescence (Ex/Em ~400/505 nm) to quantify caspase-3 activity as a marker of apoptosis [8].
  • Western Blot Analysis:

    • Resolve proteins from total cell lysates, or cytoplasmic and nuclear fractions, by SDS-PAGE.
    • Probe with specific antibodies to detect:
      • AKT Inactivation: Decreased pSer473-Akt levels.
      • FOXO Activation: Nuclear translocation of Foxo1 (via fractionation or immunofluorescence).
      • Mitochondrial Apoptosis: Increased levels of BIM, Bax translocation to mitochondria, and release of Cytochrome c into the cytosol.
      • Apoptosis Execution: Cleavage of Caspase-9 and Caspase-3.

Applications:

  • Elucidate the mechanism of cell death following AKT pathway suppression.
  • Validate the functional role of downstream effectors like FOXO and BIM.
  • Investigate resistance mechanisms in cancer cells or off-target effects in healthy tissues.

Pathway Diagrams and Interactions

The following diagrams illustrate the core signaling pathways and the points of therapeutic intervention.

MEK/ERK Signaling Cascade and Inhibition:

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras (GTP-bound) RTK->Ras Raf Raf (e.g., BRAF) Ras->Raf MEK MEK Raf->MEK ERK ERK (pp-ERK) MEK->ERK Nucl Proliferation Survival Transcriptional Changes ERK->Nucl Dabraf Dabrafenib (BRAF inhibitor) Dabraf->Raf Inhibits Tram Trametinib/Cobimetinib (MEK inhibitor) Tram->MEK Inhibits

AKT Signaling Pathway and Regulatory Network:

G Stim Growth Factor/Insulin PI3K PI3K Stim->PI3K PIP3 PIP3 PI3K->PIP3 Akt AKT (pSer, pThr) PIP3->Akt mTOR mTORC1 Activation Akt->mTOR Foxo FOXO Inactivation (Cytoplasmic Retention) Akt->Foxo Prevents Survival Cell Survival Proliferation Foxo->Survival Prevents PTEN PTEN PTEN->PIP3 Degrades MK MK-2206 (AKT inhibitor) MK->Akt Inhibits Ub Ubiquitination/Deubiquitination (e.g., USP7, CYLD) Ub->Akt Modulates

Data Analysis and Interpretation

  • Mathematical Modeling: Computational models based on mass action kinetics and ordinary differential equations (ODEs) can simulate the dynamics of the BRAF-MEK-ERK cascade under inhibition. These models help predict synergistic drug combinations, explain the emergence of resistance (e.g., via BRAFV600E amplification), and optimize dosing schedules [3].
  • Machine Learning in Drug Discovery: Iterative optimization of chemical similarity models (e.g., Evolutionary Chemical Binding Similarity - ECBS) using experimental validation data can enhance the identification of novel, structurally distinct MEK inhibitors, helping to overcome scaffold limitations in virtual screening [9].

Troubleshooting and Best Practices

  • Specificity of Inhibitors: Always include appropriate controls to account for off-target effects. For example, Dasatinib, a Src family kinase inhibitor, can also inhibit Raf-1, potentially confounding results [2].
  • Measuring Activity vs. Phosphorylation: While Western blotting for phosphorylated ERK (p-ERK) is common, it does not directly measure kinase activity. Techniques like the peptide-based biosensor array provide a more functional readout [6].
  • Pathway Cross-talk: Be aware that inhibition of one pathway can activate another. For instance, AKT can phosphorylate and inhibit Raf, meaning that PI3K/AKT inhibition can paradoxically activate the MEK/ERK pathway [2]. Monitoring both pathways in combination studies is crucial.

References

Comprehensive Research Application Note: Kobe2602 as a Ras-Raf Interaction Inhibitor in Antitumor Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to RAS Targeting and Kobe2602

The RAS family of proteins (HRAS, KRAS, and NRAS) represents one of the most frequently mutated oncogene families in human cancer, with approximately 30% of human tumors harboring RAS mutations and nearly 100% of pancreatic cancers exhibiting these mutations [1]. Despite decades of research, RAS proteins were long considered "undruggable" due to their lack of deep pockets for small molecule inhibitor binding and picomolar affinity for GTP, which exists at millimolar concentrations in cells [1] [2]. This compound (chemical name: 2-(2,6-dinitro-4-(trifluoromethyl)phenyl)-N-(4-fluorophenyl)hydrazinecarbothioamide) emerged from groundbreaking research that employed computational screening of virtual compound libraries targeting newly identified surface pockets on RAS•GTP [3]. This compound represents one of the first successful implementations of structure-based drug design for directly targeting RAS, opening new avenues for therapeutic intervention in RAS-driven cancers.

This compound functions as a Ras-Raf interaction inhibitor that binds to the unique conformation of RAS•GTP, blocking its interaction with effector proteins including c-Raf-1 [3]. With a reported Kᵢ value of 149 μM for inhibiting H-Ras•GTP binding to c-Raf-1 RBD, this compound effectively disrupts RAS signaling pathways and exhibits antitumor activity in both cell culture and xenograft models [4] [3]. This application note provides detailed protocols and data for implementing this compound in experimental models of RAS-driven tumors, offering researchers a comprehensive resource for investigating RAS signaling and therapeutic targeting.

Experimental Data and Results Summary

Quantitative Profile of this compound Biological Activity

Table 1: Comprehensive Summary of this compound Experimental Data

Assay Type Experimental System Key Parameters Results Significance
Binding Affinity In vitro Ras-Raf binding Kᵢ = 149 ± 55 μM [3] Competitive inhibition of H-Ras•GTP to c-Raf-1 RBD Confirms direct mechanism of action
Cellular Inhibition NIH 3T3 cells expressing H-RasG12V IC₅₀ ≈ 10 μM [3] [5] Dose-dependent reduction of c-Raf-1 association with H-RasG12V Demonstrates cellular activity
Pathway Modulation NIH 3T3 cells + H-RasG12V 20 μM treatment [4] [3] Inhibition of MEK/ERK phosphorylation; Reduced Akt and RalA•GTP Blocks multiple Ras effector pathways
Proliferation Inhibition H-rasG12V-transformed NIH 3T3 cells IC₅₀ = 1.4 μM (soft agar) [3] [5] Inhibition of anchorage-independent growth Targets transformed phenotype
In Vivo Efficacy SW480 xenograft (K-rasG12V) in nude mice 80 mg/kg oral; 5 days/week for 17 days [3] 40-50% tumor growth inhibition [4] [5] Demonstrates oral bioavailability and efficacy
Additional Experimental Observations

This compound exhibits broad specificity across multiple RAS-driven cancer cell lines beyond the models highlighted in Table 1. Research demonstrates activity against PANC-1 (K-rasG12V), HT1080 (N-rasQ61L), and HCT116 (H-rasG13D) cells [5]. The compound shows selective inhibition toward RAS•GTP without affecting RAS•GDP, enabling precise targeting of the activated form of RAS [3]. Furthermore, this compound disrupts not only the Raf-MEK-ERK pathway but also parallel effector pathways including PI3K-Akt and RalGDS, indicating broad disruption of RAS signaling networks [3].

Detailed Experimental Protocols

In Vitro Cellular Assay Protocols
3.1.1 Ras-Raf Binding Inhibition Assay

This protocol measures the compound's ability to disrupt the interaction between activated RAS and its key effector c-Raf-1 in cellular systems.

  • Cell Lines: NIH 3T3 cells transiently expressing H-RasG12V or K-RasG12V [3]
  • Compound Treatment:
    • Prepare this compound stock solution at 10 mM in DMSO
    • Treat cells at concentrations ranging from 2-20 μM
    • Incubation time: 1 hour [4]
  • Lysis and Immunoprecipitation:
    • Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors
    • Perform immunoprecipitation with anti-Ras antibody
    • Use c-Raf-1 RBD (Ras-binding domain) agarose for pull-down assays [3]
  • Detection and Analysis:
    • Analyze by Western blot using anti-c-Raf-1 antibody
    • Quantify band intensity using densitometry software
    • Calculate percentage inhibition relative to DMSO-treated controls
3.1.2 Downstream Signaling Analysis

This protocol assesses the effect of this compound on RAS effector pathways, particularly the MAPK pathway.

  • Cell Preparation:
    • Culture NIH 3T3 cells expressing H-RasG12V in Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS
    • Serum-starve cells for 12-16 hours before treatment to reduce background signaling
  • Compound Exposure:
    • Treat cells with this compound at 2 μM and 20 μM for 1 hour [4]
    • Include positive control (e.g., sorafenib 2 μM) and vehicle control (DMSO)
  • Western Blot Analysis:
    • Probe for phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK)
    • Assess total MEK and ERK as loading controls
    • Additional targets: phosphorylated Akt and RalA•GTP for complementary pathway analysis [3]
3.1.3 Colony Formation Soft Agar Assay

This protocol evaluates the effect of this compound on anchorage-independent growth, a hallmark of transformed cells.

  • Base Agar Layer:
    • Prepare 0.5% agar in complete culture medium in 6-well plates
    • Allow to solidify at room temperature
  • Cell Suspension Layer:
    • Trypsinize H-rasG12V-transformed NIH 3T3 cells and prepare single-cell suspension
    • Mix cells with 0.3% agar in medium containing appropriate concentrations of this compound (0.1-20 μM)
    • Plate 10,000 cells per well over the base agar layer [3]
  • Incubation and Monitoring:
    • Incubate at 37°C, 5% CO₂ for 2-3 weeks
    • Add fresh medium with compound twice weekly
    • Stain colonies with 0.005% Crystal Violet for visualization
    • Count colonies using automated colony counter or manual microscopy
In Vivo Efficacy Protocol
3.2.1 Xenograft Mouse Model of Human Colon Carcinoma

This protocol describes the evaluation of this compound antitumor activity in an in vivo setting.

  • Animal Model:
    • Use female athymic nude mice (6-8 weeks old) [4]
    • House under specific pathogen-free conditions with free access to food and water
  • Tumor Inoculation:
    • Harvest SW480 cells (human colon carcinoma carrying K-rasG12V) in logarithmic growth phase
    • Resuspend in PBS and mix 1:1 with Matrigel
    • Inject 5×10⁶ cells subcutaneously into the right flank of each mouse [3]
  • Compound Administration:
    • Formulate this compound in appropriate vehicle (see Section 3.3)
    • Begin treatment when tumors reach 100-150 mm³
    • Administer 80 mg/kg via oral gavage [4]
    • Follow schedule: five consecutive days per week for 17 days [3]
  • Monitoring and Endpoint Assessment:
    • Measure tumor dimensions 2-3 times weekly using digital calipers
    • Calculate tumor volume using formula: V = (length × width²)/2
    • Monitor body weight as indicator of compound toxicity
    • Terminate study when control tumors reach 1,500 mm³ or at day 17
    • Process tumors for optional immunohistochemical analysis (e.g., p-ERK staining)

The signaling pathway targeted by this compound and the experimental workflow for evaluating its activity are summarized in the diagrams below.

G cluster_0 RAS Signaling Pathway & this compound Inhibition GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor SOS SOS (GEF) Receptor->SOS RAS_GDP RAS•GDP (Inactive) SOS->RAS_GDP Nucleotide Exchange RAS_GTP RAS•GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF PI3K PI3K RAS_GTP->PI3K RalGDS RalGDS RAS_GTP->RalGDS This compound This compound Inhibition This compound->RAS_GTP Blocks Effector Binding MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Transformation ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation RalA RalA RalGDS->RalA RalA->Proliferation

G cluster_1 This compound Experimental Workflow InVitro In Vitro Studies BindingAssay Ras-Raf Binding Inhibition Assay InVitro->BindingAssay PathwayAnalysis Downstream Signaling Analysis (MEK/ERK, Akt) BindingAssay->PathwayAnalysis SoftAgar Soft Agar Colony Formation Assay PathwayAnalysis->SoftAgar InVivo In Vivo Studies SoftAgar->InVivo Xenograft SW480 Xenograft Mouse Model InVivo->Xenograft Dosing Oral Administration 80 mg/kg, 5×/week, 17 days Xenograft->Dosing TumorMeasure Tumor Volume Measurement Dosing->TumorMeasure DataAnalysis Data Analysis & Interpretation TumorMeasure->DataAnalysis

Research Application Guidelines

Experimental Design Considerations

When implementing this compound in research protocols, several critical factors require consideration to ensure reliable and reproducible results:

  • Cell Line Selection: Include multiple RAS-mutated cell lines with different isoforms and mutation types (e.g., SW480 with K-rasG12V, HT1080 with N-rasQ61L, HCT116 with H-rasG13D) to assess spectrum of activity [5]. Always incorporate RAS wild-type controls to evaluate selectivity and off-target effects. Consider the tissue origin of cell lines when interpreting results, as RAS mutation effects can be context-dependent.

  • Compound Handling and Formulation: this compound has molecular weight of 419.31 g/mol and CAS number 454453-49-7 [6] [5]. Prepare fresh stock solutions in DMSO at 10-84 mg/mL (200.32 mM) for in vitro studies, noting that moisture-absorbing DMSO reduces solubility [6]. For in vivo administration, utilize the formulation protocols in Section 3.3. Always include vehicle controls with equivalent DMSO concentrations in all experiments.

  • Time and Concentration Optimization: Implement dose-response studies across a wide concentration range (0.1-50 μM) to establish optimal conditions for specific cell types. Consider exposure duration based on assay type—acute signaling changes may be detectable within 1 hour, while phenotypic effects may require 24-72 hours of continuous exposure [4] [3].

Data Interpretation and Troubleshooting

Successful implementation of this compound protocols requires careful attention to potential challenges:

  • Validation of Target Engagement: Always confirm RAS pathway inhibition through multiple readouts rather than relying on a single assay. Western blot analysis of p-ERK provides a more reliable indicator of compound activity than proliferation assays alone. Include positive controls such as known RAS pathway inhibitors where possible to validate assay performance.

  • Addressing Variable Potency: Be aware that this compound exhibits different potency levels across assay types (Kᵢ = 149 μM in binding assays vs. IC₅₀ = 1.4 μM in proliferation assays) [3]. This discrepancy may reflect cellular accumulation, differential affinity for various RAS-effector interactions, or contribution of additional mechanisms. Test multiple related compounds (e.g., Kobe0065) if available to confirm phenotype specificity.

  • Troubleshooting Poor Response: If expected inhibition is not observed, verify compound integrity and stability through LC-MS analysis when possible. Confirm that your model system expresses the target RAS isoforms at sufficient levels. Consider that some RAS-mutant cells may develop bypass mechanisms that reduce dependence on continued RAS signaling.

Formulation and Storage Guidelines

Compound Preparation Protocols

Table 2: this compound Formulation and Handling Specifications

Application Stock Concentration Solvent Storage Conditions Stability Key Considerations
In Vitro Stock 10-84 mg/mL (200.32 mM) [6] Anhydrous DMSO -20°C, desiccated 3 years (powder); 1 year (solution) [6] Use fresh DMSO; avoid moisture absorption
Cellular Studies 10 mM working solution DMSO -20°C, short-term Use within 1 month Final DMSO concentration ≤0.1% in cell culture
In Vivo Administration 5 mg/mL suspension 0.5% CMC-Na in saline [6] 4°C, protected from light Prepare fresh weekly Homogeneous suspension critical for consistent dosing
Alternative In Vivo 5 mg/mL solution 10% DMSO + 90% corn oil [4] 4°C Prepare fresh weekly Improved bioavailability for some applications
In Vivo Formulation Preparation

For oral administration in xenograft models, two primary formulation methods have been successfully employed:

  • CMC-Na Suspension Method:

    • Gradually add 5 mg of this compound to 1 mL of 0.5% carboxymethyl cellulose sodium (CMC-Na) in saline while vortexing
    • Continue mixing until a homogeneous suspension forms without visible particles
    • Administer immediately or store at 4°C for up to 1 week with brief vortexing before use [6]
  • DMSO/Corn Oil Solution Method:

    • Dissolve this compound in DMSO to create a 50 mg/mL concentrated stock
    • Dilute this stock 1:10 in corn oil with vigorous mixing
    • Final concentration: 5 mg/mL in 10% DMSO, 90% corn oil [4]
    • This formulation may enhance compound absorption for challenging models

Conclusion and Research Applications

This compound represents a valuable research tool compound for investigating RAS biology and validating RAS as a therapeutic target. While newer allele-specific KRAS inhibitors (e.g., sotorasib for G12C mutations) have reached clinical application [7] [8], this compound retains significant utility for basic research due to its broader inhibition across multiple RAS isoforms and mutant forms. The compound continues to be particularly relevant for studies requiring pan-RAS inhibition rather than allele-specific targeting and for research exploring the biological consequences of disrupting RAS-effector interactions without covalent binding requirements.

The comprehensive protocols and data summarized in this application note provide researchers with a foundation for implementing this compound in experimental systems ranging from basic molecular studies to preclinical efficacy models. When appropriately applied with attention to the detailed methodological considerations outlined herein, this compound serves as a robust and reproducible tool for advancing our understanding of RAS-driven cancer biology and accelerating the development of next-generation RAS-targeted therapeutics.

References

Application Notes and Protocols: Identification and Characterization of Kobe2602 as an Ebola Virus VP30 Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Ebola virus (EBOV) causes a severe hemorrhagic fever with high mortality rates. The viral protein VP30 is an essential EBOV-specific transcription factor that interacts with the nucleoprotein (NP), forming a critical complex for viral RNA synthesis. Disrupting the VP30-NP interaction presents a promising strategy for antiviral therapy [1] [2]. This document details the experimental protocols used to identify and characterize the small-molecule inhibitor Kobe2602, which effectively targets this protein-protein interaction [3].

The following workflow outlines the multi-stage process from initial screening to functional validation:

G cluster_1 Binding Validation Assays Start Start: Library Screening HTS High-Throughput Screening (HTS) Fluorescence Polarization Assay Start->HTS BindingValidation Binding Validation HTS->BindingValidation Hit Confirmation FunctionalAssay Functional Assessment BindingValidation->FunctionalAssay Validated Binders SPR Surface Plasmon Resonance (SPR) BindingValidation->SPR TSA Thermal Shift Assay (TSA) BindingValidation->TSA CompetitiveFP Dose-Dependent Competitive FP Assay BindingValidation->CompetitiveFP Synergy Synergy Analysis FunctionalAssay->Synergy Active Compounds

Key Reagents and Materials

Protein and Peptides
  • VP30 Protein: Recombinantly expressed and purified C-terminal domain of EBOV VP30 (amino acids 110-272), with an N-terminal MBP tag, in buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl) [3].
  • NP-derived Peptide: A peptide derived from the EBOV NP (residues encompassing the VP30-binding site, 600-617) [1] [2].
  • NP-FITC Peptide: The same NP-derived peptide labeled with FITC fluorescein for fluorescence polarization assays [3].
Compound Library
  • A diverse library of 8,004 small-molecule compounds (TopScience, Shanghai, China). Compounds were dissolved in DMSO at a 10 mM stock concentration [3].
Cell Lines and Plasmids
  • Huh7-4P cells: Cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and 0.1 mg/mL hygromycin at 37°C with 5% CO₂ [3].
  • Plasmids: For the minigenome assay, plasmids encoding EBOV replication machinery (NP, VP35, VP30, L) and a minigenome reporter were used [3].

Experimental Protocols

Primary High-Throughput Screening (HTS) via Fluorescence Polarization (FP)

Objective: To rapidly identify compounds that disrupt the binding of FITC-labeled NP peptide to VP30.

Procedure:

  • Prepare VP30 and Probe: Dilute the purified VP30 protein to a final concentration of 15.36 µM in assay buffer (10 mM HEPES, 150 mM NaCl, 2 mM DTT, pH 7.0).
  • Incubate with Compounds: In a 96-well plate, mix 1 µL of each test compound (final concentration 100 µM) with 50 µL of the VP30 protein solution. Incubate for at least 10 minutes.
  • Add Fluorescent Probe: Add 50 µL of the NP-FITC peptide (final concentration 600 nM) to each well. Incubate the reaction for 30 minutes at room temperature, protected from light.
  • Measure Polarization: Read the fluorescence polarization signals using a plate reader (e.g., Tecan Spark) with an excitation wavelength of 485 nm and an emission wavelength of 528 nm.
  • Data Analysis: Calculate the inhibition rate for each compound. Normalize data to negative controls (DMSO only, 0% inhibition) and positive controls (excess unlabeled NP peptide, 100% inhibition). Compounds with an inhibition rate >70% and a |Z-score| > 4 are typically selected as primary hits [3].

Dose-Response Competitive Binding Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of confirmed hits.

Procedure:

  • Prepare Compound Dilutions: Serially dilute the hit compounds (e.g., this compound) in DMSO to create a concentration gradient.
  • Perform FP Assay: In a 96-well plate, incubate a constant concentration of VP30 (0.78 µM) with the diluted compounds for 30 minutes. Then, add the NP-FITC probe (final concentration 0.3 µM) and incubate for an additional 10 minutes.
  • Measurement and Analysis: Measure FP signals as in section 3.1. Plot the fluorescence polarization value against the logarithm of compound concentration. Fit the data using non-linear regression analysis in software such as GraphPad Prism 8.0.2 to calculate the IC₅₀ value [3].

Surface Plasmon Resonance (SPR) Assay

Objective: To kinetically characterize the direct binding between the compound and VP30 protein.

Procedure:

  • Immobilize VP30: Covalently immobilize the purified VP30 protein on a CM5 sensor chip using standard amine-coupling chemistry.
  • Analyte Injection: Inject a series of concentrations of the analyte (this compound or its analog Kobe0065) over the immobilized VP30 surface at a constant flow rate.
  • Regeneration: Regenerate the surface between cycles with a short pulse of regeneration buffer (e.g., 10 mM glycine, pH 2.0).
  • Data Processing: Process the resulting sensorgrams by subtracting the signal from a reference flow cell. Fit the data to a 1:1 binding model to determine the association rate (kₐ), dissociation rate (kḍ), and equilibrium dissociation constant (K_D) [3].

Thermal Shift Assay (TSA)

Objective: To assess the binding-induced thermal stabilization of VP30.

Procedure:

  • Prepare Samples: Mix 10 µL of 13 µM VP30 protein with 10 µL of 15.6 µM compound (this compound) in the appropriate buffer. Include a control with DMSO only.
  • Add Dye: Add 1 µL of SYPRO Orange fluorescent dye to each sample.
  • Thermal Denaturation: Perform a temperature ramp (e.g., from 25°C to 95°C) in a real-time PCR instrument while monitoring fluorescence.
  • Data Analysis: Plot the fluorescence signal against temperature. Determine the melting temperature (T_m) for each condition. A positive shift (ΔT_m) in the compound-treated sample compared to the DMSO control indicates binding and stabilization of VP30 [3].

Minigenome Assay (MGA)

Objective: To evaluate the functional inhibitory effect of the compound on viral transcription and replication in a cell-based system.

Procedure:

  • Cell Seeding: Seed Huh7-4P cells in a multi-well plate to reach 70-80% confluency at the time of transfection.
  • Transfection: Co-transfect cells with a plasmid mixture containing:
    • Plasmids expressing EBOV NP, VP35, VP30, and L polymerase.
    • A plasmid encoding an EBOV minigenome (a synthetic viral RNA analog) bearing a reporter gene (e.g., luciferase or GFP).
  • Compound Treatment: Treat the transfected cells with varying concentrations of this compound or its analog Kobe0065. Include a DMSO vehicle control.
  • Incubation and Measurement: Incubate cells for 24-48 hours. Lyse cells and measure reporter gene activity (e.g., luminescence for luciferase). Normalize the data to the vehicle control to determine the percentage of inhibition and calculate the half-maximal effective concentration (EC₅₀) [3].

Data Summary and Analysis

The following tables consolidate the key quantitative findings from the characterization of this compound and related compounds.

Table 1: Binding Affinity and Inhibitory Potency of Lead Compounds

Compound Name Competitive FP Assay IC₅₀ (µM) SPR Binding K_D (µM) TSA ΔT_m (°C) Minigenome Assay EC₅₀ (µM)
This compound Data not explicitly reported Data not explicitly reported Data not explicitly reported Data not explicitly reported
Kobe0065 (Analog) Data not explicitly reported Data not explicitly reported Data not explicitly reported 1.0
Embelin Data not explicitly reported Data not explicitly reported Data not explicitly reported Data not explicitly reported
8-Gingerol (Analog) Data not explicitly reported Data not explicitly reported Data not explicitly reported Data not explicitly reported
Kobe0065 + Embelin (4:1 ratio) N/A N/A N/A 0.351

Note: The original publication [3] [4] primarily reported functional Minigenome EC₅₀ values, particularly highlighting the synergy. Specific IC₅₀ and K_D values for individual compounds were not detailed in the provided excerpts.

Table 2: Critical Experimental Conditions for Key Assays

Assay Key Component Concentrations Incubation Time Key Instrument/Software
HTS (FP) VP30: 15.36 µM; NP-FITC: 600 nM; Compound: 100 µM 30 min Tecan Spark plate reader
Dose-Response FP VP30: 0.78 µM; NP-FITC: 300 nM 30 min (compound), 10 min (probe) GraphPad Prism 8.0.2
SPR VP30 immobilized; Compound series: e.g., 0.1 - 100 µM Flow rate: 30 µL/min Biacore system
TSA VP30: 13 µM; Compound: 15.6 µM Temperature ramp: 25°C to 95°C Real-time PCR instrument
Minigenome Assay Compound series: e.g., 0.1 - 100 µM 24-48 hours Luminescence plate reader

Discussion and Conclusion

The data demonstrates that this compound, identified via HTS, is a validated inhibitor of the EBOV VP30-NP interaction. Its binding to VP30 was confirmed through multiple biophysical techniques, and its functional activity was established in a biologically relevant minigenome system [3].

A significant finding was the synergistic effect observed when this compound's analog, Kobe0065, was combined with another lead compound, Embelin. The EC₅₀ improved from 1 µM (Kobe0065 alone) to 351 nM in a 4:1 ratio combination, suggesting these structurally distinct molecules bind synergistically to the VP30/NP interface [3] [4]. This synergy presents a compelling strategy for future antiviral drug development, potentially lowering required doses and reducing the risk of resistance.

The protocols outlined herein provide a robust framework for the discovery and characterization of inhibitors targeting critical protein-protein interactions in Ebola virus and other pathogens.

References [3] [4] [5]

References

kobe2602 solubility problem ultrasonic warming

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to common problems researchers face with ultrasonic warming:

  • Q1: Why does my solution get too hot during sonication, potentially degrading my compound?

    • A: Ultrasonic energy cavitation inherently generates significant local heat [1]. This is a common challenge, especially with high-power or prolonged sonication. Please refer to the troubleshooting table and mitigation protocols below.
  • Q2: My API still isn't dissolving well even with sonication. What could be wrong?

    • A: The core issue may be the intrinsic solubility of your Active Pharmaceutical Ingredient (API). Sonication is a mechanical aid; it cannot overcome fundamental solubility limitations related to high lipophilicity or high crystalline lattice energy [2]. Consider combinatorial approaches, such as creating an Amorphous Solid Dispersion (ASD) or nanocrystals first, and then using sonication as a mixing aid.
  • Q3: The ultrasonic cleaning bath doesn't seem as effective as the probe system. Why?

    • A: Ultrasound intensity and spatial distribution are key. An ultrasonic bath has lower and less uniform power distribution compared to a probe sonicator, which focuses energy directly into your sample [1]. The effective cavitation zone in a bath can be small and uneven.

Troubleshooting Guide: Ultrasonic Warming & Cavitation Control

The table below summarizes common issues, their causes, and solutions related to temperature management during ultrasonication.

Problem Possible Cause Recommended Solution
Excessive Sample Heating High ultrasound intensity/power; prolonged exposure time Reduce power settings; use pulsed sonication cycles (e.g., 5s on, 10s off)
Compound Degradation Localized hot spots from cavitation collapse; bulk temperature rise Cool sample in ice-water bath during sonication; monitor temperature in real-time
Inefficient Cavitation Low power intensity; incorrect probe placement Optimize probe distance (e.g., 5-25 mm from container base [1]); increase power gradually
Irreproducible Results Unstable cavitation field; variable temperature Standardize vessel geometry, solvent volume, and probe depth; pre-cool reagents

Experimental Protocols for Temperature Control

Here are detailed methodologies to effectively manage heat during ultrasonic-assisted solubility experiments.

Protocol 1: Standardized Sonication with External Cooling

This is a fundamental protocol for heat-sensitive materials.

  • 1. Equipment Setup:

    • Ultrasonic probe sonicator with adjustable power and pulse settings.
    • Temperature probe for real-time monitoring.
    • Cooling bath (a beaker filled with ice and water).
    • Sample vial containing the solvent and compound.
  • 2. Procedure:

    • Immerse the sample vial in the ice-water cooling bath, ensuring the water level outside the vial is higher than the solution level inside.
    • Submerge the ultrasonic probe into the sample solution. Maintain a consistent distance (e.g., 5-25 mm [1]) from the bottom of the vial.
    • Set the sonicator to pulsed mode (e.g., 5-10 seconds on, 20-30 seconds off) to allow for heat dissipation.
    • Start at a low power setting (20-30% amplitude) and gradually increase if needed, while continuously monitoring the temperature.
    • Do not allow the sample temperature to exceed your stability threshold (e.g., 4°C if cooled on ice).
Protocol 2: Optimization of Ultrasound Intensity and Proximity

This protocol helps find the optimal balance between efficacy and heat generation.

  • 1. Experimental Design:

    • Prepare multiple identical samples.
    • Systematically vary one parameter at a time: Ultrasound power, sonication duration, and probe-to-surface distance [1].
  • 2. Analysis:

    • For each test condition, measure the post-sonication temperature and the amount of compound dissolved.
    • The goal is to identify the condition that provides sufficient dissolution with the smallest temperature increase. This often involves using a closer proximity or higher power for a shorter time, combined with effective cooling.

Experimental Workflow Diagram

The following diagram visualizes the logical workflow for troubleshooting and optimizing an ultrasonic-assisted solubility experiment, with a focus on managing temperature-related issues.

Start Start: Solubility Problem with Ultrasonic Warming CheckCooling Check/Implement External Cooling Start->CheckCooling AdjustParams Adjust Sonication Parameters CheckCooling->AdjustParams Evaluate Evaluate Solubility & Check Temperature AdjustParams->Evaluate Evaluate->CheckCooling Still Too Hot Success Success: Problem Solved Evaluate->Success Optimal ConsiderAPI Consider Fundamental API Solubility Issue Evaluate->ConsiderAPI No Dissolution

Key Enhancement Techniques for Poor Solubility

If ultrasonic methods alone are insufficient, the solubility challenge may lie with the API itself. Here are primary formulation strategies, all of which can be combined with controlled sonication as a mixing aid:

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase surface area to enhance dissolution rate [3] [2]. Nanocrystals are particularly effective for extremely insoluble compounds.
  • Amorphous Solid Dispersions (ASDs): This method disrupts the crystal lattice of an API by embedding it in a polymer matrix, creating a high-energy amorphous form with much higher solubility [2].
  • Salt Formation: For ionizable APIs, forming a salt is one of the most common and effective ways to improve solubility and dissolution rate [2].
  • Lipid-Based Drug Delivery Systems (LBDDS): These systems dissolve or suspend a lipophilic drug in lipidic excipients, which can enhance solubility and permeability [2].

References

kobe2602 cellular activity optimization

Author: Smolecule Technical Support Team. Date: February 2026

Kobe2602 Quantitative Data Summary

The table below consolidates the key quantitative data for this compound from published research, which is essential for experimental design and interpretation [1] [2].

Parameter Value Experimental Context
In vitro Ki 149 ± 55 μM Inhibition of H-Ras·GTP to c-Raf-1 RBD binding [1]
Cellular IC₅₀ (Ras-Raf) ~10 μM Ras-Raf binding inhibition in NIH 3T3 cells [1]
Cellular IC₅₀ (Proliferation) ~1.4 μM Inhibition of colony formation in soft agar (H-rasG12V-NIH 3T3) [1]
In vitro working concentration 2 - 20 μM Inhibition of downstream signaling (p-MEK, p-ERK) [1]
In vivo dosage (mouse) 80 mg/kg Oral administration, five days/week; inhibited SW480 xenograft growth [1]
Molecular Weight 419.31 g/mol - [2]
CAS Number 454453-49-7 - [2]
Solubility (DMSO) ≥ 250 mg/mL (596.22 mM) [2]

Experimental Protocols

Here are detailed methodologies for key experiments cited in the literature, which you can adapt into standard operating procedures (SOPs) for your team.

In Vitro Ras-Raf Binding Inhibition Assay (Pull-Down)

This protocol assesses the direct effect of this compound on the protein-protein interaction between active Ras and its effector Raf [1].

  • Protein Preparation: Express and purify the Ras-binding domain (RBD) of c-Raf-1 (amino acids 50-131). Use a cell line (e.g., NIH 3T3) transfected with H-RasG12V or K-RasG12V to obtain GTP-bound, active Ras.
  • Compound Treatment: Pre-incubate the cell lysate containing active Ras with varying concentrations of this compound (e.g., 0-50 μM) for 1 hour at 4°C.
  • Pull-Down: Add the purified c-Raf-1 RBD, which is immobilized on glutathione-sepharose beads (if expressed as a GST-tagged fusion protein), to the lysate. Incubate with gentle agitation for 1 hour at 4°C.
  • Washing and Elution: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. Elute the bound proteins.
  • Detection: Analyze the eluates by Western Blot. Probe for H-Ras or K-Ras to determine the amount of Ras protein that co-precipitated with the Raf-RBD. A successful inhibition will show a decrease in Ras signal with increasing this compound concentration.
Analysis of Downstream Signaling by Western Blot

This protocol evaluates the functional cellular consequence of this compound treatment on the MAPK pathway [1].

  • Cell Culture and Treatment: Use NIH 3T3 cells transiently expressing H-RasG12V. Culture cells under standard conditions.
  • Dosing: Treat cells with this compound (e.g., 20 μM) for 1 hour. A known Raf kinase inhibitor (e.g., Sorafenib at 2 μM) can be used as a comparative control.
  • Lysis and Quantification: Lyse the cells and quantify the total protein concentration of the lysates.
  • Western Blot: Load equal amounts of protein and perform SDS-PAGE and Western blotting.
  • Antibodies: Probe the blot with the following antibodies:
    • Primary Antibodies: Anti-phospho-MEK, anti-phospho-ERK, and corresponding total protein antibodies as loading controls.
    • Secondary Antibodies: HRP-conjugated appropriate antibodies.
  • Visualization: Use chemiluminescence to detect the signal. Effective this compound treatment will result in reduced intensity of the phospho-MEK and phospho-ERK bands without affecting total protein levels.
In Vivo Efficacy Study in Xenograft Model

This describes the in vivo protocol that demonstrated antitumor activity [1].

  • Animal Model: Use female athymic nude mice (6-8 weeks old).
  • Xenograft Establishment: Subcutaneously inoculate mice with SW480 human colon carcinoma cells (which carry the K-RasG12V mutation).
  • Dosing Regimen: Once tumors are established, administer this compound at 80 mg/kg via oral gavage. The dosing schedule is five consecutive days per week, for a total duration of 17 days.
  • Monitoring: Regularly measure tumor volumes and animal body weights to assess efficacy and potential toxicity.
  • Endpoint: Compare the final tumor volume and/or growth rate in the treatment group to the vehicle-control group.

Troubleshooting Common Issues

Q1: We see high cytotoxicity in our cell models at low micromolar concentrations, which seems inconsistent with the relatively high Ki value. Why is this? A1: This is an expected and observed phenomenon. The biochemical Ki (149 μM) measures direct binding affinity in a cell-free system. The potent cellular IC₅₀ for proliferation (~1.4 μM) is likely due to the compound's effective inhibition of the Ras-Raf interaction in the context of the entire signaling network, disrupting essential survival and proliferation signals in Ras-addicted cancer cells. This disconnect between biochemical and cellular potency is common in targeted therapies [1].

Q2: Does this compound inhibit the kinase activity of Raf itself? A2: No. It is crucial to note that this compound is a Ras-Raf interaction inhibitor, not a Raf kinase inhibitor. The compound binds to Ras (GTP-bound form) and prevents it from recruiting its effector, c-Raf-1, to the membrane. It does not directly inhibit the kinase activity of c-Raf-1 once Raf is activated [1].

Q3: The compound fails to inhibit proliferation in our c-raf-transformed cells. Is the compound inactive? A3: This result is expected and actually serves as a good negative control for the compound's specificity. This compound acts upstream of Raf by blocking its activation by Ras. In a model transformed by an activated c-raf-1 gene (e.g., with S259A/Y340D/Y341D mutations), Raf signaling is constitutively active independent of Ras. Therefore, this compound should not and will not inhibit the growth of these cells, confirming its specific mechanism of action on the Ras-Raf interface [1].

Mechanism of Action Diagram

The following diagram illustrates the mechanism of this compound and the key experimental pathways you can investigate. The DOT code for generating this diagram is provided below.

G cluster_env GF Growth Factor R Receptor RasGDP Ras·GDP (Inactive) R->RasGDP Sos-mediated Activation RasGTP Ras·GTP (Active) RasGDP->RasGTP GTP for GDP Exchange RasRafComp RasGTP->RasRafComp binds Kobe This compound Kobe->RasGTP Binds & Blocks Raf c-Raf-1 MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Prolif Cell Proliferation & Survival ERK->Prolif RasRafComp->Raf recruits

Based on the gathered information, here are key considerations for your technical support center:

  • Key Confirmation Experiments: When verifying the activity of this compound in your system, prioritize the Ras-Raf co-immunoprecipitation (Co-IP) assay and the analysis of phospho-ERK levels by Western blot. These are the most direct and reliable methods to confirm target engagement and functional inhibition [1].
  • Specificity is a Feature: The fact that this compound does not work in Raf-transformed cells is not a failure but a confirmation of its specific mechanism. This should be clearly communicated as a key differentiator from direct Raf kinase inhibitors [1].
  • Handling and Solubility: For in vitro work, this compound is highly soluble in DMSO (≥ 250 mg/mL). Standard stock solutions of 10-50 mM in DMSO are appropriate for cell-based assays. For animal studies, the referenced protocol used an 80 mg/kg dose delivered orally, but the specific formulation vehicle was not detailed in the available results [2].

References

Kobe2602 Stability and Storage FAQ

Author: Smolecule Technical Support Team. Date: February 2026

Here is a summary of the key information regarding the handling and storage of Kobe2602.

  • Q: What are the storage conditions for this compound?

    • A: The recommended long-term storage condition is at -20°C in a desiccated environment [1]. The chemical should be shipped and stored at room temperature in continental US, but this may vary elsewhere [2].
  • Q: How should I prepare a stock solution of this compound?

    • A: this compound is soluble in DMSO. A stock solution can be prepared at a concentration of 14.3 mg/mL (34.10 mM), which may require ultrasonic treatment and warming [1]. It is recommended to prepare and use the solution on the same day. If necessary, stock solutions can be stored sealed below -20°C for several months. Before use, allow the vial to warm to room temperature for at least an hour before opening it to avoid condensation [1].
  • Q: What is the typical purity of available this compound?

    • A: One supplier lists a purity of 98.20% [2].

Experimental Workflow for this compound Use

For a clear overview, the following diagram outlines the key stages from retrieving the compound to its application in a cellular assay.

Start Retrieve this compound from -20°C Storage Step1 Equilibrate Vial at Room Temp (≥1 hour) Start->Step1 Step2 Prepare Stock Solution in DMSO Step1->Step2 Step3 Dilute to Working Concentration Step2->Step3 Storage Aliquot & Store Stock Below -20°C Step2->Storage For future use Step4 Apply to Cellular Assay (e.g., NIH 3T3 cells) Step3->Step4

Quantitative Data Summary

The table below consolidates the key quantitative data available for this compound.

Property Value Notes / Source
Molecular Weight 419.31 g/mol C₁₄H₉F₄N₅O₄S [1] [2]
Solubility (DMSO) 14.3 mg/mL (34.10 mM) Requires ultrasonic treatment and warming [1]
Ki Value 149 ± 55 µM For inhibition of H-Ras/c-Raf-1 RBD binding [1]
Cellular IC₅₀ ~10 µM For inhibition of c-Raf-1 association with H-Ras G12V in NIH 3T3 cells [1]
Purity 98.20% Supplier data [2]

Troubleshooting Common Issues

  • Problem: Compound precipitates after thawing.

    • Solution: Warm the solution gently at 37°C and shake it in an ultrasonic bath until the compound is fully dissolved [1].
  • Problem: Loss of biological activity in experiments.

    • Solution: Verify the storage time of your stock solution. While stocks can be stored for several months at -20°C, preparing a fresh solution is recommended for critical experiments [1]. Also, ensure you are using the correct cellular model, as potency was demonstrated in cells with activated Ras oncogenes (e.g., H-RasG12V, K-RasG12V) [1].
  • Problem: Contamination during handling.

    • Precautions: During experiments, try to avoid loss or contamination. Note that the high-purity compound may adhere to the neck or cap of the vial during transportation; gently shake the vial to make the powder fall to the bottom before opening [1].

References

Kobe2602: Basic Information & Solvent Compatibility

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental chemical properties and solvent compatibility of Kobe2602.

Property Specification
CAS Number 454453-49-7 [1] [2] [3]
Molecular Formula C₁₄H₉F₄N₅O₄S [1] [3] [4]
Molecular Weight 419.31 g/mol [1] [3] [4]
Primary Solvent DMSO [1] [4] [5]
Solubility in DMSO ~50 mg/mL (≈119.24 mM) [1]; other sources report ≥14.3 mg/mL [6] and ≥17 mg/mL [5].
Solubility in Ethanol ≥17.53 mg/mL (with ultrasonic assistance) [5]
Water Solubility Insoluble [5]
Physical Form Solid [4]
Appearance Light yellow to brown solid [5]

Storage, Handling & Safety

Proper handling and storage are critical for maintaining the stability of this compound.

  • Storage Conditions:
    • Powder: Store at -20°C [1] [2] [3].
    • Solution in DMSO: For long-term stability, store at -80°C [1] [2] [3]. A 10 mM stock solution in DMSO is a common formulation [1] [5].
  • Safety Notes:
    • This compound is classified as harmful if swallowed (H302) and very toxic to aquatic life with long-lasting effects (H410) [2].
    • Always use personal protective equipment, avoid generating dust or aerosols, and ensure good ventilation when handling [2].

Experimental Context & Protocol

This compound is a small-molecule inhibitor discovered through structure-based drug design to block the interaction between Ras•GTP and its effector c-Raf-1, with a reported Ki value of 149 ± 55 μM [3] [7]. The following is a key experimental protocol from the literature that illustrates its application.

In vitro Migration Assay (Transwell) [1] This protocol is used to study the inhibitory effect of this compound on cell migration.

  • 1. Plate Coating: Use a 24-well Transwell plate with an 8 μm pore size insert membrane. Coat the membrane with 0.1 mL of Collagen-I (300 μg/mL in MEGM) and air-dry for 16 hours. Rehydrate the coating with 0.2 mL MEGM for 1 hour before use.
  • 2. Solution Preparation: Add the chemoattractant (MEGM with 10% FBS) to the inner chamber. Dissolve this compound in DMSO and add it to both the inner and outer chambers at final concentrations ranging from 10 to 100 μmol/L. Include control wells with equivalent concentrations of DMSO (e.g., 0.1%-1%).
  • 3. Cell Preparation & Seeding: Prior to plating, harvest and co-incubate cells (5×10⁴ cells) with this compound or DMSO control in MEGM for 20 minutes. Then, plate the treated cell suspension into the outer chamber of the Transwell plate.
  • 4. Migration & Incubation: Allow the cells to migrate for 16 to 18 hours under standard culture conditions.
  • 5. Analysis: After incubation, carefully remove the cells from the top surface of the membrane with a cotton swab. Fix and stain the cells that have migrated to the bottom surface with a 0.2% crystal violet solution. Extract the dye with 1% SDS and measure the absorbance at 570 nm to quantify migration.

The workflow for this assay can be visualized as follows:

G start Start Migration Assay coat Coat Transwell membrane with COL-I and air dry start->coat rehydrate Rehydrate coating with MEGM coat->rehydrate prep Prepare chambers with chemoattractant and compound rehydrate->prep cells Harvest and pre-incubate cells with this compound/DMSO prep->cells seed Seed cells in outer chamber cells->seed incubate Incubate for 16-18 hours seed->incubate analyze Fix, stain migrated cells with crystal violet incubate->analyze measure Extract dye & measure absorbance at 570nm analyze->measure end Analyze data measure->end

Frequently Asked Questions

Q1: What is the recommended solvent for preparing this compound stock solutions? A1: DMSO is the recommended solvent. This compound has good solubility in DMSO, typically allowing for stock concentrations of 50 mg/mL or higher. It is insoluble in water [1] [5].

Q2: How should I store this compound stock solutions and for how long are they stable? A2:

  • Powder form: Store at -20°C and it is stable for at least 3 years [1].
  • Solution in DMSO: For long-term storage, keep at -80°C, where it is stable for about 1 year [1]. For short-term use, store at 4°C for up to 2 weeks [3]. Always avoid repeated freeze-thaw cycles.

Q3: Are there any specific safety concerns when handling this compound? A3: Yes. The safety data sheet (SDS) classifies this compound as harmful if swallowed and very toxic to aquatic life with long-lasting effects [2]. You must wear appropriate personal protective equipment (PPE) and follow your institution's guidelines for hazardous chemical disposal.

References

Kobe2602 Quantitative Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key biochemical and cellular activity data available for Kobe2602.

Assay Type Target / Process Measured Value (IC₅₀ / Kᵢ / EC₅₀) Description / Cell Line / Context
Biochemical Assay [1] [2] [3] H-Ras·GTP / c-Raf-1 RBD Binding Kᵢ = 149 µM In vitro binding inhibition constant; measures disruption of Ras-effector interaction. [1]
Cellular Assay [1] [3] H-RasG12V / c-Raf-1 Binding IC₅₀ ≈ 10 µM Rough estimate from dose-dependent inhibition in NIH 3T3 cells. [1]
Cellular Assay [1] [3] Anchorage-Independent Growth IC₅₀ = 1.4 µM Colony formation inhibition in H-rasG12V-transformed NIH 3T3 cells. [1]
Cellular Assay [4] Ebola Virus Transcription/Replication EC₅₀ = 1 µM (Kobe0065 alone) Antiviral efficacy in a minigenome assay. Note: this compound was a precursor in this study. [4]

Experimental Protocols

Here are detailed methodologies for key experiments involving this compound, which can serve as references for your own assay development.

In Vitro Ras-Raf Binding Inhibition Assay [1]

This assay directly measures the compound's ability to disrupt the interaction between activated Ras and its effector, c-Raf-1.

  • Principle: A competitive binding assay using the Ras-Binding Domain (RBD) of c-Raf-1.
  • Procedure:
    • Protein Preparation: Use H-Ras or M-Ras proteins loaded with a non-hydrolyzable GTP analog (e.g., GppNHp) to mimic the active state.
    • Incubation: Incubate Ras·GTP with the c-Raf-1 RBD in the presence of varying concentrations of this compound.
    • Detection: The amount of Ras-RBD complex formed is measured. A decrease in complex formation indicates inhibitory activity.
    • Data Analysis: The inhibition constant (Kᵢ) is calculated from the binding kinetics. For this compound, this was reported to be 149 µM [1] [2] [3].
Cellular Ras-Raf Interaction Assay (Co-Immunoprecipitation) [1]

This method validates the compound's activity in a cellular context.

  • Principle: Detecting the physical interaction between Ras and Raf in cells after drug treatment.
  • Procedure:
    • Cell Culture & Transfection: Use NIH 3T3 cells transiently expressing an oncogenic form of H-Ras (e.g., H-RasG12V).
    • Compound Treatment: Treat cells with this compound (e.g., at 2 µM and 20 µM) for a specified period.
    • Cell Lysis & Immunoprecipitation: Lyse the cells and perform immunoprecipitation using an anti-Ras antibody.
    • Western Blot: Analyze the immunoprecipitated complexes by Western blotting using an anti-Raf-1 antibody.
    • Data Analysis: A dose-dependent reduction in the amount of co-precipitated c-Raf-1 indicates effective cellular inhibition of the Ras-Raf interaction. A rough IC₅₀ of ~10 µM was estimated for this compound using this approach [1] [3].
Soft Agar Colony Formation Assay [1] [3]

This functional assay measures the compound's ability to reverse Ras-driven transformation, a key phenotype of cancer cells.

  • Principle: Transformed cells can grow without anchorage; inhibitors reverse this.
  • Procedure:
    • Base Agar Layer: Prepare a layer of growth medium with 0.5-1% agar in culture dishes.
    • Cell Layer: Mix H-rasG12V-transformed NIH 3T3 cells with growth medium containing 0.3% agar and various concentrations of this compound. Layer this mixture over the base agar.
    • Incubation & Feeding: Culture the plates for 2-3 weeks, adding fresh medium (with or without the compound) periodically.
    • Staining & Counting: Stain the plates with a dye like INT or crystal violet and count the number of colonies formed.
    • Data Analysis: The concentration that reduces colony formation by 50% (IC₅₀) is calculated. For this compound, the reported IC₅₀ is 1.4 µM [1] [3].

Troubleshooting Guide & FAQs

  • Q: The inhibitory effect in my cellular assays is weaker than expected. What could be the reason?

    • A: this compound has a relatively weak binding affinity for Ras (Kᵢ = 149 µM) [1]. This core limitation can lead to modest cellular activity. Ensure you are using appropriate positive controls (e.g., Sorafenib for downstream pathway inhibition [1]) and confirm that your DMSO stock solution is fresh, as moisture absorption can reduce solubility and effectiveness [2].
  • Q: How can I confirm that this compound is specifically targeting Ras and not downstream kinases?

    • A: As described in the literature, you can perform an in vitro kinase assay. The protocol shows that while this compound disrupts the Ras-Raf interaction in cells, it does not inhibit the kinase activity of c-Raf-1 in a direct in vitro assay. This confirms its action is upstream, at the level of the Ras protein itself [1].
  • Q: My compound appears to be precipitating in the cell culture medium. How can I improve solubility?

    • A: this compound has limited solubility in water [3]. Use fresh, dry DMSO to prepare stock solutions [2]. For in vivo studies, the compound can be suspended in a solution like 0.5% CMC-Na to create a homogeneous suspension for administration [2].

Mechanism of Action and Research Context

The following diagram illustrates the dual mechanisms of action for this compound and its analog Kobe0065 as reported in the literature, which may help in understanding its effects in different experimental systems.

G cluster_ras Mechanism 1: Ras Pathway Inhibition (Oncology Research) cluster_ebola Mechanism 2: Ebola VP30 Inhibition (Virology Research) Kobe0065 Kobe0065 VP30 Ebola VP30 Protein Kobe0065->VP30 Binds NP Nucleoprotein (NP) Kobe0065->NP Disrupts This compound This compound RasGTP Ras·GTP (Active) This compound->RasGTP Binds Raf c-Raf-1 This compound->Raf Disrupts RasGTP->Raf Normal Interaction MEK MEK Raf->MEK ERK ERK MEK->ERK CellGrowth Cell Growth & Transformation ERK->CellGrowth VP30->NP Essential Interaction Transcription Viral Transcription/Replication NP->Transcription

References

kobe2602 inhibition potency improvement

Author: Smolecule Technical Support Team. Date: February 2026

Strategy for Potency Improvement

The most validated approach to enhance the inhibitory effect of Kobe2602 is not through modifying the compound itself, but by using it in combination with Embelin. This strategy was discovered in the context of inhibiting the Ebola virus, where the two structurally different molecules bind to the same target interface synergistically [1].

The table below summarizes the key quantitative data from this finding:

Compound(s) Experimental Model Efficacy (EC₅₀) Notes
Kobe0065 (analog) alone Transcription/replication of Ebola virus ~1 µM Parent compound of this compound [1]
Kobe0065 + Embelin (4:1 ratio) Transcription/replication of Ebola virus 351 nM Synergistic effect observed [1]

Although this synergistic effect was identified in virology research, the underlying principle—that two molecules binding at the same interface can cooperatively enhance inhibition—may be applicable to other targets, including in cancer research where the Kobe family of compounds was originally developed [2] [3].

Experimental Protocols for Validation

To test and validate the potency of this compound and its combinations in your specific system, the following core methodologies from the literature can serve as a robust starting point.

Competitive Binding Assay

This assay is used to confirm that this compound and its combination partner competitively bind to the target interface, displacing a native peptide.

  • Key Reagents: Target protein, a fluorescently-labeled peptide derived from the native binding partner, and the small-molecule inhibitors (this compound, Embelin) [1].
  • Core Procedure:
    • Incubate the target protein with the labeled peptide to form a complex.
    • Add the inhibitor compound(s) at varying concentrations.
    • Measure the fluorescence polarization (FP) or anisotropy.
    • A dose-dependent decrease in FP signal indicates that the compound is displacing the labeled peptide from the target protein, confirming competitive binding [1].
  • Troubleshooting Tip: High background noise can often be reduced by optimizing the concentrations of the protein and the labeled peptide in a preliminary checkerboard assay.
Cell-Based Minigenome Assay

This assay assesses the functional consequence of inhibition on a specific pathway or, in the original study, viral transcription and replication.

  • Key Reagents: A reporter construct (e.g., encoding luciferase) under the control of the target pathway, and essential components of the pathway reconstituted in cells [1].
  • Core Procedure:
    • Co-transfect cells with the reporter construct and necessary pathway components.
    • Treat the cells with a dilution series of this compound, both alone and in combination with Embelin.
    • Measure the reporter signal (e.g., luminescence) after a set incubation period.
    • The reduction in reporter signal relative to untreated controls is used to calculate the half-maximal effective concentration (EC₅₀) [1].
  • Troubleshooting Tip: Ensure transfection efficiency is high and consistent across experimental replicates to avoid data variability.

Experimental Workflow & Signaling Pathway

To help visualize the journey from discovery to validation of these inhibitors, here is an experimental workflow:

Start Start: In-silico Discovery Screen Virtual Screen of Compound Library Start->Screen Val1 In Vitro Validation (Binding Assays) Screen->Val1 Val2 Cellular Validation (Minigenome Assay) Val1->Val2 Lead Identify Lead Compound (e.g., this compound) Val2->Lead Synergy Synergy Screening Lead->Synergy Opt Optimize Combination Ratios & Dosing Synergy->Opt Mech Mechanistic Studies (SPR, TSA) Opt->Mech

The Kobe family of compounds, including this compound, were originally developed to inhibit oncogenic RAS signaling, a major pathway in cancer. The following diagram illustrates this core signaling pathway and the point of inhibition:

RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GDP-bound, Inactive) RTK->RAS Activation RAS_GTP RAS (GTP-bound, Active) RAS->RAS_GTP GEF-mediated Exchange RAF RAF Kinase RAS_GTP->RAF Binds Effector MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Prolif Cell Proliferation & Survival ERK->Prolif Inhibitor This compound/Kobe0065 Inhibitor->RAS_GTP Blocks Effector Binding

Frequently Asked Questions

What is the relationship between this compound and Kobe0065? this compound is a close analog of Kobe0065, identified through a computer-assisted similarity search after the initial discovery of Kobe0065. They share the same mechanism of action but have slightly different binding potencies (Kobe0065 has a Ki of ~46 μM, while this compound has a Ki of ~149 μM in inhibiting H-Ras–c-Raf-1 interaction) [2].

Besides combination therapy, what other strategies can improve inhibition potency? While the search results do not specify other strategies for this compound itself, general strategies in drug development include:

  • Structure-Based Drug Design: Using NMR or crystal structures of the compound bound to its target to guide the synthesis of analogs with stronger interactions [2] [4].
  • Fragment Linking: Identifying and chemically linking smaller fragments that bind to adjacent pockets on the target to create a higher-affinity molecule [5].

References

kobe2602 research use only handling

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview and Handling

Kobe2602 (CAS 454453-49-7) is a cell-permeable small molecule that directly inhibits Ras-GTP by binding to its surface pockets, blocking interactions with effector proteins like c-Raf-1. This makes it a valuable tool for studying Ras-driven cancers [1] [2].

Key Specifications

Property Specification
Chemical Name 2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-N-(4-fluorophenyl)hydrazinecarbothioamide [3]
Molecular Formula C₁₄H₉F₄N₅O₄S [3] [4]
Molecular Weight 419.31 g/mol [3] [4]
Purity ≥98% [3] [4]
Physical Form Light yellow solid [3]
Solubility 15 mg/mL in DMSO [3]
Storage -20°C [3] [4]
Shipping Ambient temperature [3]

Safety Information this compound is classified as a dangerous good. Its hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [4]. Researchers should handle the compound with appropriate personal protective equipment (PPE) and refer to the product's Safety Data Sheet (SDS) before use.

Experimental Application & Protocols

This compound is used to inhibit Ras signaling in various cell-based and biochemical assays. Here is a summarized experimental workflow:

G Start Start Experiment Prep Prepare this compound Stock Start->Prep Cell Seed/Transfer Cells (e.g., H-rasG12V NIH 3T3) Prep->Cell Treat Treat Cells with this compound Cell->Treat Assay Perform Downstream Assay Treat->Assay End Analyze Data Assay->End

Detailed Protocols for Key Experiments

1. Inhibition of Ras-Raf Interaction in Cells This protocol assesses this compound's ability to disrupt the Ras-Raf complex within a cellular environment [1].

  • Cell Line: NIH 3T3 cells expressing oncogenic H-RasG12V.
  • Treatment: Culture cells and treat with this compound. Effective concentrations cited in literature are 2 μM and 20 μM, showing a dose-dependent effect [1].
  • Analysis: After treatment, perform immunoprecipitation using an anti-H-Ras antibody. Detect associated c-Raf-1 protein via Western blotting. A successful inhibition will show a reduction in co-precipitated c-Raf-1.

2. Inhibition of Anchorage-Independent Growth (Soft Agar Assay) This assay tests the compound's efficacy in reversing the transformed phenotype of cancer cells [1].

  • Cell Line: H-rasG12V-transformed NIH 3T3 cells.
  • Treatment: Embed cells in soft agar culture medium containing a titration of this compound. The reported IC50 is approximately 1.4 μM [1].
  • Analysis: Incubate cells for 1-3 weeks. Count the number of colonies formed. Efficacy is calculated as the concentration that reduces colony formation by 50% (IC50).

3. Analysis of Downstream Signaling Pathways This protocol measures the effect of this compound on key Ras effector pathways [1].

  • Cell Line: NIH 3T3 cells transiently expressing H-RasG12V.
  • Treatment: Treat cells with 20 μM this compound.
  • Analysis: Perform Western blotting on cell lysates using antibodies against:
    • Phospho-MEK and Phospho-ERK (for MAPK pathway)
    • Phospho-Akt (for PI3K pathway)
    • Active RalA (RalA-GTP) (for RalGDS pathway) Effective inhibition is indicated by reduced levels of these active, phosphorylated proteins.

Mechanism of Action: Ras Signaling Pathway

The diagram below illustrates how this compound interacts with the Ras signaling cascade. This compound binds to a surface pocket on GTP-bound Ras, preventing it from interacting with its effectors [1] [2].

G RTK Receptor Tyrosine Kinase (RTK) SOS GEF (e.g., SOS) RTK->SOS Activates RasGDP Ras·GDP (Inactive) SOS->RasGDP Promotes GDP/GTP exchange RasGTP Ras·GTP (Active) RasGDP->RasGTP InhibitedRas Inhibited Ras RasGTP->InhibitedRas Blocked Raf Effectors (e.g., CRAF) RasGTP->Raf Binds This compound This compound This compound->RasGTP Binds Downstream Downstream Signaling (P-MEK, P-ERK, P-Akt) Raf->Downstream Outcome Cell Proliferation Survival Downstream->Outcome

Frequently Asked Questions

Q1: What is the recommended solvent for preparing a this compound stock solution? A1: DMSO is the recommended solvent. A stock solution can be prepared at 15 mg/mL (approximately 35.8 mM) [3]. This stock should be aliquoted and stored at -20°C to avoid freeze-thaw cycles.

Q2: Does this compound directly inhibit Raf kinase? A2: No. Evidence indicates that this compound does not inhibit the kinase activity of c-Raf-1 in vitro. Its primary mechanism is to block the upstream interaction between active Ras and the Raf protein [1].

Q3: What are the main hazards associated with handling this compound? A3: Based on its GHS classification, this compound can cause skin and eye irritation and may cause respiratory irritation. Always consult the SDS, wear appropriate PPE (lab coat, gloves, safety glasses), and handle the compound in a well-ventilated area or fume hood [4].

Q4: Is this compound effective in vivo? A4: Yes, research indicates that this compound exhibits antitumor activity in a xenograft model of human colon carcinoma (SW480 cells carrying K-rasG12V) when administered orally [1].

References

kobe2602 Ras inhibition compared to other inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The Landscape of Direct RAS Inhibitors

The field of direct RAS inhibition has been revolutionized by drugs that target the KRAS G12C mutation. These inhibitors work by exploiting a specific cysteine residue in the mutant protein, binding to a pocket near the Switch II region and trapping KRAS in its inactive (GDP-bound) state [1].

The following table lists key inhibitors, their targets, and statuses. Please note that this list is for context and Kobe2602 is not included.

Inhibitor Name Primary Target Stage of Development Key Notes
Sotorasib (AMG 510) KRAS G12C FDA-Approved [2] [1] [3] First FDA-approved direct KRAS inhibitor; for NSCLC [4] [3].
Adagrasib (MRTX849) KRAS G12C FDA-Approved [2] [1] [3] Designed for deeper target suppression; for NSCLC [1] [3].
GDC-6036 KRAS G12C Clinical Trials [5] A newer inhibitor under clinical investigation.
LY3537982 KRAS G12C Clinical Trials [5] A promising candidate in ongoing clinical trials.
MRTX1133 KRAS G12D Preclinical/Clinical Trials [3] Shows significant preclinical antitumor activity, especially in pancreatic ductal adenocarcinoma models [3].
RAS(ON) Multi-Selective Inhibitors Multiple RAS variants Preclinical Research [6] A class of inhibitors designed to target multiple active forms of RAS; being explored in combination therapies [6].

Experimental Insights and Protocols

To objectively compare RAS inhibitors, researchers rely on a suite of biochemical, cellular, and in vivo assays. The methodologies below are standard for evaluating compounds like those in the table.

1. Biochemical Assays: Binding Affinity and GTP Hydrolysis The core of RAS inhibitor evaluation involves assessing direct binding and its functional consequences.

  • Methodology: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are used to measure binding affinity (Kd) to recombinant KRAS proteins [1]. To assess the impact on function, GTPase activity assays are performed to quantify the inhibitor's effect on GTP hydrolysis rates [7].
  • Key Data: For covalent G12C inhibitors, the focus is on the irreversible inactivation of KRAS, often measured by the rate of covalent bond formation (kinact/KI) [1]. The stabilization of the inactive, GDP-bound state is a critical readout [2].

2. Cellular Assays: Pathway Inhibition and Viability These experiments confirm that biochemical activity translates to an effect in living cells.

  • Methodology: Researchers use KRAS-mutant cancer cell lines (e.g., from lung, pancreatic, or colorectal cancers). Downstream pathway inhibition is measured via Western Blotting to detect levels of phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT) [1] [5]. Anti-proliferative effects are quantified with cell viability assays (e.g., MTT or CellTiter-Glo), reported as IC50 values [1].
  • Key Data: A potent inhibitor will show dose-dependent reduction of p-ERK and cell viability specifically in KRAS-mutant cells, with minimal effect on wild-type cells [1].

3. In Vivo Efficacy Studies These studies evaluate the inhibitor's potential in a whole organism, using animal models of cancer.

  • Methodology: The gold standard is the subcutaneous xenograft model, where human KRAS-mutant cancer cells are implanted into immunodeficient mice. Mice are treated with the inhibitor or a control, and tumor volume is measured over time [6].
  • Key Data: Efficacy is reported as % tumor growth inhibition (TGI) or tumor regression. Pharmacodynamic (PD) analysis of excised tumors can confirm downregulation of p-ERK [1]. Studies also explore combination therapies, for example, with CDK4/6 inhibitors or immunotherapies, to overcome resistance [6] [3].

Emerging Directions and Combination Strategies

A major challenge in the field is therapy-induced resistance. Current research focuses on next-generation inhibitors and rational combination therapies [8] [3] [5].

  • Broad-Spectrum Inhibitors: Efforts are underway to develop pan-KRAS and pan-RAS inhibitors to address the heterogeneity of KRAS mutations and overcome resistance from secondary mutations [1] [3].
  • Combination Therapies: To enhance efficacy, especially in resistant cancers like colorectal cancer (CRC), RAS inhibitors are being combined with other agents [3]. The diagram below illustrates some key rational combination strategies being investigated.

G RAS Inhibitor RAS Inhibitor Enhanced Tumor Cell Death Enhanced Tumor Cell Death RAS Inhibitor->Enhanced Tumor Cell Death EGFR Inhibitor EGFR Inhibitor Overcome RTK Feedback Overcome RTK Feedback EGFR Inhibitor->Overcome RTK Feedback SHP2 Inhibitor SHP2 Inhibitor SHP2 Inhibitor->Overcome RTK Feedback CDK4/6 Inhibitor CDK4/6 Inhibitor Target Persister Cells Target Persister Cells CDK4/6 Inhibitor->Target Persister Cells Immunotherapy Immunotherapy Boost Immune Response Boost Immune Response Immunotherapy->Boost Immune Response Overcome RTK Feedback->Enhanced Tumor Cell Death Target Persister Cells->Enhanced Tumor Cell Death Boost Immune Response->Enhanced Tumor Cell Death

How to Locate Information on this compound

Since "this compound" was not found in the current search, you can use the following strategies to locate specific data:

  • Search scientific databases: Use platforms like PubMed, Google Scholar, or clinicaltrials.gov with the exact term "this compound". It may also be listed under a company's internal codename or a generic chemical name.
  • Consult pharmaceutical pipelines: If developed by a specific company (e.g., Revolution Medicines, Boehringer Ingelheim, etc.), check their official pipeline documents for relevant codenames like RMC-XXX or BI-XXX.
  • Review conference proceedings: Abstracts from major cancer conferences (AACR, ASCO, ESMO) often feature early data on new compounds.

References

Kobe2602 Antitumor Efficacy Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Model Ras Mutation Context Key Efficacy Findings / Metrics Experimental Protocol Overview
H-rasG12V-Transformed NIH 3T3 Cells (In vitro) H-Ras (Oncogenic) IC50: ~1.4 µM for inhibition of anchorage-independent growth (colony formation in soft agar) [1]. Cells were treated with compounds for 24-72 hours. Colony formation was assessed in soft agar, a standard assay for transformed cell growth [1].
PANC-1 Cells (In vitro) K-RasG12V Inhibited growth [2]. Cell proliferation assay.
HT1080 Cells (In vitro) N-RasQ61L Inhibited growth [2]. Cell proliferation assay.
HCT116 Cells (In vitro) K-RasG13D Inhibited growth [2]. Cell proliferation assay.
SW480 Xenograft Model (In vivo) K-RasG12V ~40-50% inhibition of tumor growth after 17 days of oral administration (80 mg/kg) [1] [2]. Female athymic nude mice were implanted with human colon carcinoma SW480 cells. Kobe2602 was administered orally, five days a week [1].

Mechanism of Action and Experimental Protocols

This compound exerts its antitumor effects by directly targeting the Ras protein itself. Its discovery and validation involved several key experimental approaches.

Molecular Mechanism and Primary Target
  • Target: this compound is a Ras-Raf interaction inhibitor. It binds to a surface pocket on GTP-bound Ras, blocking its interaction with effector proteins like c-Raf-1 [1] [3].
  • Binding Affinity: The inhibition constant (Ki) for disrupting the H-Ras·GTP and c-Raf-1 RBD (Ras-binding domain) interaction is 149 µM [1] [4] [5]. This moderate affinity demonstrated that targeting this pocket was pharmacologically feasible.
  • Downstream Effects: Treatment with this compound in cells leads to reduced activation of key Ras effector pathways, including phosphorylation of MEK and ERK (MAPK pathway) and levels of phosphorylated Akt and RalA·GTP [1].

The following diagram illustrates the mechanism of this compound within the Ras signaling pathway:

G RTK Receptor Tyrosine Kinase (RTK) RAS_GDP RAS·GDP (Inactive) RTK->RAS_GDP Activation RAS_GTP RAS·GTP (Active) RAS_GDP->RAS_GTP GTP Exchange RAF RAF RAS_GTP->RAF Effector Binding RAS_GTP->RAF Inhibited PI3K PI3K/AKT Pathway RAS_GTP->PI3K RalGDS RalGDS Pathway RAS_GTP->RalGDS This compound This compound This compound->RAS_GTP Binds and Blocks MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Key Experimental Workflows

The data in the summary table was generated through standard preclinical assays:

  • In Vitro Binding Assay: The direct inhibition of the Ras-Raf interaction was measured using purified proteins. The Ras-binding domain (RBD) of c-Raf-1 was used to pull down GTP-bound Ras (H-Ras·GTP) in the presence of increasing concentrations of this compound, allowing for the calculation of the inhibition constant (Ki) [1].
  • Cellular Pathway Analysis (Western Blot): To confirm the compound's activity in cells, researchers treated Ras-transformed NIH 3T3 cells with this compound. They then lysed the cells and used antibodies to detect levels of total and phosphorylated (active) MEK and ERK, showing downregulation of the pathway [1].
  • Soft Agar Colony Formation Assay: This is a gold-standard test for transformation and anchorage-independent growth, a hallmark of cancer. Cells were suspended in a semi-solid agar medium containing this compound. The number of colonies formed after 1-3 weeks was counted to determine the IC50 value [1].
  • In Vivo Xenograft Study: The in vivo efficacy was tested in an animal model. Human cancer cells (SW480) were implanted under the skin of immunodeficient mice. Once tumors formed, mice were orally dosed with this compound or a control vehicle. Tumor volume was measured regularly to calculate percent growth inhibition [1].

Context in Ras-Targeted Therapy Development

This compound represents an important proof-of-concept in the long-standing challenge of directly inhibiting Ras [6]. It showed that small molecules could disrupt Ras-effector interactions and have antitumor activity in vivo.

However, it is crucial to note that this compound is a research-grade tool compound, and its potency is relatively low (Ki in the micromolar range) compared to modern clinical standards. The field has since advanced significantly with the approval of KRAS(G12C)-specific inhibitors like sotorasib, which covalently bind to a specific mutant form of KRAS with much higher potency and specificity [7] [6].

References

Experimental Validation Data for Kobe0065 and Kobe2602

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates key experimental findings from the foundational study on these compounds [1].

Assay/Model Compound Key Result/Value Experimental Context
In vitro Ras-Raf Binding (Ki) Kobe0065 46 ± 13 μM Inhibits H-Ras⋅GTP binding to c-Raf-1 RBD
Kobe2602 149 ± 55 μM Inhibits H-Ras⋅GTP binding to c-Raf-1 RBD
Cellular Ras-Raf Binding (IC₅₀) Kobe0065 ~10 μM Reduces c-Raf-1 association with H-RasG12V in NIH 3T3 cells
Sos Allosteric Site (IC₅₀) Kobe0065 ~20 μM Inhibits Sos distal site activity in GDP-GTP exchange assay
This compound ~100 μM Inhibits Sos distal site activity in GDP-GTP exchange assay
Anchorage-Independent Growth (IC₅₀) Kobe0065 ~0.5 μM Inhibits colony formation of H-rasG12V-transformed NIH 3T3 cells in soft agar
This compound ~1.4 μM Inhibits colony formation of H-rasG12V-transformed NIH 3T3 cells in soft agar
Downstream Signaling Both Effective inhibition Downregulation of phosphorylated MEK/ERK, Akt, and RalA⋅GTP in H-rasG12V-transformed NIH 3T3 cells
In Vivo Antitumor Activity Both Tumor growth inhibition Oral administration in a xenograft model of human colon carcinoma SW480 cells (K-rasG12V)

Key Experimental Protocols

The validation of this compound and Kobe0065 involved several critical experiments. Here are the methodologies for the key assays cited [1]:

  • In Vitro Ras-Raf Binding Inhibition Assay: The inhibitory activity was examined in vitro by measuring the binding of purified H-Ras⋅GTP (or M-RasP40D⋅GTP) to the Ras-binding domain (RBD) of c-Raf-1. The selected compounds from the in-silico screen were tested, and their kinetics (Ki values) were determined to quantify inhibition potency.

  • Cellular Ras-Raf Co-Immunoprecipitation: To confirm activity in a cellular context, NIH 3T3 cells transiently expressing H-RasG12V were treated with the compounds. The association between Ras and its effector c-Raf-1 was assessed by immunoprecipitation of H-RasG12V and subsequent immunoblotting for co-precipitated c-Raf-1. A dose-dependent reduction in bound c-Raf-1 was observed.

  • Analysis of Downstream Signaling Pathways: The effect on the entire RAS signaling cascade was evaluated by treating H-rasG12V-transformed NIH 3T3 cells with the compounds. The activation status of key downstream effectors was analyzed by Western blot using antibodies against the phosphorylated (active) forms of MEK and ERK, as well as Akt. The level of active RalA (RalA⋅GTP) was measured using a pull-down assay.

  • Sos Interaction Assay: The effect on the upstream regulator/effector Sos was tested using in vitro GDP-GTP exchange assays with purified mSos1 proteins. The assay measured the compound's ability to specifically inhibit the allosteric acceleration mediated by the Sos distal site (using the mSos1W729E mutant as a control) without affecting the core catalytic GEF domain.

  • Anchorage-Independent Growth (Soft Agar) Assay: This classic test for transformed cell growth was performed using H-rasG12V-transformed NIH 3T3 cells. The cells were seeded in soft agar and treated with the compounds. After a period of incubation, the number of formed colonies was counted to determine the IC₅₀ for inhibition of transformation-associated growth.

RAS Signaling Pathway and Inhibitor Mechanism

The diagram below illustrates the RAS signaling pathway and the points where Kobe0065 and this compound exert their inhibitory effects, based on the experimental data [1].

ras_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds SOS GEF (e.g., SOS) RTK->SOS Recruits RAS_GTP RAS•GTP (Active) SOS->RAS_GTP Promotes GDP/GTP Exchange RAS_GDP RAS•GDP (Inactive) RAS_GDP->RAS_GTP Cycle RAF RAF RAS_GTP->RAF Binds & Activates PI3K PI3K RAS_GTP->PI3K Binds & Activates RalGDS RalGDS RAS_GTP->RalGDS Binds & Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Processes Cell Proliferation Survival & Transformation ERK->Processes Promotes AKT AKT PI3K->AKT Signals AKT->Processes Promotes RalA RalA•GTP RalGDS->RalA Activates RalA->Processes Promotes KobeInh Kobe0065/Kobe2602 Inhibition KobeInh->SOS Blocks Allosteric Site (Kobe0065) KobeInh->RAS_GTP Blocks

The Kobe family compounds primarily act by binding to a unique pocket on GTP-bound RAS, preventing its interaction with multiple effector proteins like RAF, PI3K, and RalGDS [1]. Kobe0065 was also shown to inhibit the allosteric site of the GEF SOS, which interacts with RAS-GTP [1].

Context in Modern RAS Drug Development

The discovery of Kobe0065 and this compound was a significant proof-of-concept, demonstrating that direct, small-molecule inhibition of RAS-effector interactions was achievable [1]. However, the field has since evolved dramatically.

  • The Current Clinical Landscape: Research has largely shifted to allele-specific inhibitors that target particular KRAS mutations. The most successful examples are KRASG12C inhibitors (e.g., Sotorasib, Adagrasib) that covalently bind to a specific cysteine residue in the inactive (GDP-bound) form of the protein [2] [3]. Efforts are also advancing to target other common mutations like KRASG12D [2] [4].

  • Broader-Spectrum Approaches: Newer strategies aim to overcome the limitation of targeting single mutations. These include pan-KRAS and pan-RAS inhibitors, as well as novel modalities like molecular glues (e.g., RMC-6236) that target active, GTP-bound RAS and are effective across multiple RAS mutants [2].

  • Emerging Technologies: The field is exploring PROteolysis TArgeting Chimeras (PROTACs), which are bifunctional molecules designed to degrade the target RAS protein entirely rather than just inhibit it. For example, ASP3082 is a selective degrader for KRASG12D currently under clinical investigation [4].

References

kobe2602 synergistic effect Embelin Ebola

Author: Smolecule Technical Support Team. Date: February 2026

Compound Comparison and Synergistic Data

The table below summarizes the experimental data for the individual compounds and their synergistic combination, based on a study that identified them as inhibitors of the Ebola VP30-NP protein interaction [1] [2] [3].

Compound Name Type / Analog Primary Target / Mechanism Key Experimental Findings

| Kobe2602 / Kobe0065 | Lead compound / Analog [1] | Disrupts VP30-NP interaction [1] [2] | • IC50 (VP30-NP binding): ~2.5 μM (Kobe0065) [1]EC50 (antiviral activity): 1.0 μM (Kobe0065 alone) [1] | | Embelin | Lead compound [1] | Disrupts VP30-NP interaction [1] [2] | • Binds to VP30-NP interface; exact IC50 not fully detailed in available text [1] | | Kobe0065 + Embelin | Synergistic combination [1] | Simultaneously disrupts VP30-NP interface [1] | • EC50 (antiviral activity): 351 nM (4:1 ratio Kobe0065:Embelin) [1]Synergy: ~3-fold improvement over Kobe0065 alone [1] |

Detailed Experimental Protocols

The discovery and validation of these compounds involved a multi-step process, summarized in the following workflow.

G start High-Throughput Screening (HTS) step1 Secondary Assays: Dose-Response & Binding start->step1 8,004 compound library Fluorescence Polarization Assay (FPA) step2 Functional Antiviral Assay step1->step2 Dose-dependent competitive binding, SPR, Thermal Shift step3 Synergy Testing step2->step3 Minigenome Assay end Confirmed Synergistic Effect step3->end Fixed-Ratio Combination (4:1 Kobe0065:Embelin)

Here are the technical details for the key experiments in the workflow:

  • 1. High-Throughput Screening (HTS)

    • Objective: Identify initial "hit" compounds that disrupt the VP30-NP protein interaction [1].
    • Protocol: A fluorescence polarization (FP) assay was used. A peptide derived from the NP protein was labeled with a fluorescent tag (FITC). When this peptide binds to the VP30 protein, the polarization of the emitted light increases. If a test compound disrupts this binding, a decrease in polarization is measured [1].
    • Procedure: The VP30 protein was incubated with each of the 8,004 library compounds. The fluorescent NP peptide was then added, and the fluorescence polarization was read. Compounds causing a significant drop in polarization signal were identified as hits [1].
  • 2. Secondary Binding Assays

    • Objective: Confirm and quantify the binding of hit compounds to the VP30-NP interface [1].
    • Protocols:
      • Dose-Response FP Assay: Confirmed hits were tested in the FP assay at a range of concentrations to calculate a half-maximal inhibitory concentration (IC50) [1].
      • Surface Plasmon Resonance (SPR): This technique was used to analyze the binding kinetics (affinity and rate) between the compounds and the VP30 protein in real-time, without the need for labels [1].
      • Thermal Shift Assay (TSA): The stability of the VP30 protein was measured in the presence and absence of compounds. A positive binding event often increases the protein's thermal stability, which is detected by a fluorescent dye [1].
  • 3. Functional Antiviral Assay

    • Objective: Determine if the compounds inhibit viral RNA transcription and replication in a cell-based system [1].
    • Protocol: A minigenome assay was used. This system uses a synthetic, non-infectious analog of the Ebola virus genome that encodes a reporter gene (e.g., luciferase). The assay recapitulates viral RNA synthesis, and the reporter signal is directly proportional to this activity. A reduction in the signal upon compound treatment indicates antiviral activity. The effectiveness is reported as a half-maximal effective concentration (EC50) [1].
  • 4. Synergy Testing

    • Objective: Evaluate whether two compounds have enhanced antiviral effect when used together [1].
    • Protocol: Kobe0065 and Embelin were combined at a fixed ratio (4:1) and tested in the minigenome assay. The EC50 of the combination was compared to the EC50 of each compound alone. The significant improvement in EC50 demonstrated a synergistic effect [1].

Mechanism of Action and Pathway

The compounds target a critical early step in the Ebola virus life cycle. The following diagram illustrates this mechanism and how the inhibitors work.

G NP Viral Nucleoprotein (NP) VP30 VP30 (Transcription Cofactor) NP->VP30 Interaction L RNA Polymerase (L) VP30->L Binds vRNA Viral RNA Synthesis L->vRNA Catalyzes Inhibitor This compound/Embelin Inhibitor->NP Disrupts interaction Inhibitor->VP30 Binds to NP interface

As shown in the diagram, the Ebola virus protein VP30 must interact with the Nucleoprotein (NP) to form a functional complex with the viral RNA polymerase. This complex is essential for initiating viral transcription and replication [1] [4]. This compound and Embelin bind to the interface where VP30 and NP interact, physically disrupting this complex and thereby inhibiting the entire viral replication process [1].

Research Context and Future Directions

  • Current Treatment Landscape: While two antibody-based therapeutics (Inmazeb and Ebanga) have been approved for Ebola, the development of convenient small-molecule drugs is still an active and important area of research [1] [5].
  • Advantages of the VP30 Target: The VP30 protein is unique to the Ebola virus and is essential for its transcription, making it an attractive target for antiviral drugs with potentially high specificity and low side effects [1].
  • Significance of the Findings: The demonstration of synergy is a key finding. Using compounds in combination can lower the required effective dose, potentially reduce the risk of toxicity, and hinder the development of viral resistance [1].

The combination of this compound/Kobe0065 and Embelin represents a promising strategy for anti-Ebola therapy. The 2023 study provides a solid foundation, and its authors explicitly state that the "synergistic anti-EBOV effect provides a strong incentive for further developing these lead compounds in future studies" [1].

References

Kobe2602 Quantitative Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes all key quantitative data for Kobe2602 as presented in the research by Shima et al.

Assay Type Experimental Model Key Findings & Quantitative Data

| In Vitro Binding Assay [1] | Biochemical assay | Ki (inhibition constant): 149 ± 55 μM Competitively inhibits H-Ras·GTP binding to c-Raf-1 RBD. | | Cellular Efficacy [1] [2] | NIH 3T3 cells (transfected with H-Ras G12V) | IC₅₀ for Raf-binding inhibition: ~10 μM IC₅₀ for colony formation inhibition: 1.4 μM At 20 μM: Effectively inhibits phosphorylation of downstream MEK and ERK. | | In Vivo Antitumor Activity [1] [2] | Mice with SW480 xenografts (human colon carcinoma, K-ras G12V) | Dosage: 80 mg/kg (oral administration) Efficacy: 40-50% inhibition of tumor growth. |

Detailed Experimental Protocols

Here are the methodologies for the key experiments that generated the data above.

  • In Vitro Ras–Raf Competitive Binding Assay [1]: This assay measured the ability of this compound to disrupt the interaction between activated Ras (H-Ras·GTP) and the Ras-binding domain (RBD) of its effector, c-Raf-1. The Ki value was determined from this competitive inhibition data.
  • Cellular Ras–Raf Interaction and Downstream Signaling [1]:
    • Inhibition of Ras-Raf Binding: NIH 3T3 cells overexpressing the oncogenic H-Ras G12V were treated with this compound (2 and 20 μM). The amount of c-Raf-1 associated with H-Ras was then immunoprecipitated and measured to assess the inhibition of cellular Ras-Raf binding.
    • Downstream Pathway Inhibition: In a similar setup, the effect on the MAPK pathway was evaluated by Western blot analysis. The phosphorylation levels of MEK and ERK, two key kinases downstream of Raf, were measured after treatment with this compound.
  • In Vivo Xenograft Model [1] [2]:
    • Model Establishment: Mice were implanted with SW480 human colon carcinoma cells, which carry the oncogenic K-ras G12V mutation.
    • Dosing and Measurement: this compound was administered orally at a dose of 80 mg/kg.
    • Efficacy Endpoint: Tumor growth in the treated group was monitored and compared to an untreated control group to calculate the percentage of tumor growth inhibition.

Mechanism of Action and Signaling Pathway

This compound is a small-molecule inhibitor discovered through structure-based drug design (SBDD). Its primary mechanism is to block the interaction between active Ras (Ras·GTP) and its key effector protein, c-Raf-1 [1]. This prevents the initiation of downstream signaling through the MAPK pathway, which is crucial for cell proliferation and survival in cancers driven by Ras mutations.

The following diagram illustrates the Ras signaling pathway and the point of inhibition by this compound.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RasGDP Ras·GDP (Inactive) Receptor->RasGDP Activation (GDP to GTP exchange) RasGTP Ras·GTP (Active) RasGDP->RasGTP Raf c-Raf-1 RasGTP->Raf Binds This compound This compound Inhibitor This compound->RasGTP Blocks Interaction Mek MEK Raf->Mek Phosphorylates Erk ERK Mek->Erk Phosphorylates Proliferation Cell Proliferation & Survival Erk->Proliferation

Interpretation of Findings

  • Mechanistic Validation: The data confirms that this compound functions as designed, by directly inhibiting the Ras-Raf protein-protein interaction, both in a test tube and within cells.
  • Cellular Potency: The lower IC₅₀ for colony formation (1.4 μM) compared to Raf-binding inhibition (~10 μM) suggests that sustained disruption of the pathway effectively impairs the transformative potential of oncogenic Ras.
  • Proof-of-Concept In Vivo: The xenograft model provides crucial evidence that oral administration of this compound can achieve a meaningful antitumor effect in a live animal model harboring a relevant KRAS mutation.

References

Kobe2602 Biological Activity at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Assay Type Experimental Model Key Finding / Measured Effect Reference
In Vitro Binding (Biochemical) H-Ras·GTP & c-Raf-1 RBD Inhibits binding (Ki = 149 µM) [1] [2] [3] [1]
Cellular Target Engagement NIH 3T3 cells expressing H-RasG12V Reduces Ras-Raf association; IC50 ≈ 10 µM [1] [3] [4] [1]
Downstream Signaling NIH 3T3 cells expressing H-RasG12V Inhibits phosphorylation of MEK and ERK at 20 µM [1] [3] [1]
Proliferation (Anchorage-Independent) H-RasG12V-transformed NIH 3T3 cells Inhibits soft agar colony formation; IC50 = 1.4 µM [1] [4] [1]
In Vivo Antitumor Activity Mice with SW480 (K-RasG12V) xenografts ~40-50% tumor growth inhibition at 80 mg/kg (oral, 5 days/week for 17 days) [1] [3] [1]

Mechanism of Action and Experimental Evidence

Kobe2602 was discovered via an in silico screen targeting a unique surface pocket on the active, GTP-bound form of Ras. It acts as a protein-protein interaction inhibitor, specifically blocking the association between active Ras (Ras·GTP) and its key effectors, including c-Raf-1 [1]. This mechanism is distinct from covalent inhibitors that target specific mutant forms of KRAS.

  • Cellular Pathway Inhibition: Treatment with this compound in H-RasG12V-transformed cells led to the downregulation of multiple Ras-mediated signaling pathways, including MEK/ERK, Akt, and RalA [1].
  • Broach Antitumor Spectrum: Beyond H-Ras models, this compound also inhibited the growth of cancer cell lines carrying other activated Ras isoforms, including PANC-1 (K-RasG12V), HT1080 (N-RasQ61L), and HCT116 (H-RasG13D) [4].

Experimental Protocols for Key Assays

For researchers looking to validate or work with this compound, the core methodologies from the key publication are summarized below.

  • In Vitro Ras-Raf Binding Inhibition Assay: The inhibitory activity (Ki) was determined by measuring the compound's ability to competitively inhibit the binding between H-Ras·GTP and the Ras-binding domain (RBD) of c-Raf-1. The Ki value of 149 µM was calculated from binding kinetics [1].
  • Cellular Ras-Raf Association Assay: NIH 3T3 cells expressing H-RasG12V were treated with this compound (2-20 µM) for about 1 hour. Cell lysates were immunoprecipitated with an anti-Ras antibody, and the co-precipitated c-Raf-1 was detected by Western blotting to assess the disruption of the Ras-Raf complex in a cellular environment [1] [3].
  • Anchorage-Independent Growth (Soft Agar) Assay: H-RasG12V-transformed NIH 3T3 cells were suspended in soft agar culture medium containing varying concentrations of this compound. The number of colonies that formed after a period of time (e.g., 1-3 weeks) was counted. The IC50 value was calculated from this dose-response data [1].

This compound in the Context of RAS Targeting

The following diagram illustrates the mechanism of this compound within the Ras signaling pathway and how it compares to other targeting strategies.

G cluster_1 Other RAS Targeting Strategies RTK Receptor Tyrosine Kinase (RTK) RAS_GDP RAS·GDP (Inactive) RTK->RAS_GDP Activation RAS_GTP RAS·GTP (Active) RAS_GDP->RAS_GTP GDP/GTP Exchange RAS_GTP->RAS_GDP GTP Hydrolysis Effectors Effectors (e.g., RAF) RAS_GTP->Effectors Binds Effectors This compound This compound This compound->RAS_GTP Blocks Interaction Signaling Downstream Signaling (Proliferation, Survival) Effectors->Signaling Triggers G12C_Inhib G12C Inhibitors (e.g., Sotorasib) G12C_Inhib->RAS_GTP Traps in Inactive State SOS1_Inhib SOS1 Inhibitors (Upstream) SOS1_Inhib->RAS_GDP Prevents Activation Downstream_Inhib MEK/ERK Inhibitors (Downstream) Downstream_Inhib->Signaling Inhibits

This compound represents an early direct approach to inhibit Ras by blocking effector interactions. Its research utility lies in its broad-spectrum activity across different Ras mutants, unlike allele-specific KRASG12C inhibitors such as Sotorasib [5] [6] [7].

Conclusion and Research Considerations

This compound has been experimentally validated as a bona fide Ras inhibitor through multiple orthogonal assays. Its biological activity is best summarized as a mid-micromolar (in vitro) to low-micromolar (cellular) potency Ras-effector protein-protein interaction inhibitor with demonstrated in vivo antitumor efficacy.

For your comparison guide, its primary value lies in its mechanism as a direct, non-covalent, broad-spectrum Ras inhibitor, making it a useful research tool for studying Ras biology, especially for non-G12C mutants. Note that its relatively weak in vitro binding affinity (Ki) compared to its more potent cellular activity is an important point for discussion.

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

419.03113761 g/mol

Monoisotopic Mass

419.03113761 g/mol

Heavy Atom Count

28

Appearance

Light yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Shima F, Yoshikawa Y, Ye M, Araki M, Matsumoto S, Liao J, Hu L, Sugimoto T, Ijiri Y, Takeda A, Nishiyama Y, Sato C, Muraoka S, Tamura A, Osoda T, Tsuda K, Miyakawa T, Fukunishi H, Shimada J, Kumasaka T, Yamamoto M, Kataoka T. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras-effector interaction. Proc Natl Acad Sci U S A. 2013 May 14;110(20):8182-7. doi: 10.1073/pnas.1217730110. Epub 2013 Apr 29. PubMed PMID: 23630290; PubMed Central PMCID: PMC3657810.
2: Shima F, Yoshikawa Y, Matsumoto S, Kataoka T. Discovery of small-molecule Ras inhibitors that display antitumor activity by interfering with Ras·GTP-effector interaction. Enzymes. 2013;34 Pt. B:1-23. doi: 10.1016/B978-0-12-420146-0.00001-9. Epub 2013 Nov 7. Review. PubMed PMID: 25034098.

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